Technical Documentation Center

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol
  • CAS: 119776-17-9

Core Science & Biosynthesis

Foundational

Technical Monograph: (1S)-1-[4-(Benzyloxy)phenyl]ethan-1-ol

[1][2] Executive Summary (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS 119776-17-9) is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates, particularly for adrener...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS 119776-17-9) is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates, particularly for adrenergic receptor agonists and antagonists.[1][2] As a protected derivative of (S)-4-(1-hydroxyethyl)phenol, it serves as a critical scaffold for introducing chirality into benzylic positions without compromising the phenolic moiety, which remains masked by the benzyl group until late-stage deprotection.

This guide details the physicochemical profile, validated synthetic routes (biocatalytic and chemocatalytic), and analytical characterization standards required for its deployment in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

ParameterTechnical Specification
CAS Registry Number 119776-17-9
IUPAC Name (1S)-1-[4-(phenylmethoxy)phenyl]ethanol
Synonyms (S)-1-(4-Benzyloxyphenyl)ethanol; (S)-4-Benzyloxy-α-methylbenzyl alcohol
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
SMILES CC1=CC=C(OCC2=CC=CC=C2)C=C1
Stereochemistry (S)-Enantiomer (Levorotatory in CHCl₃)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, CHCl₃, DCM; Insoluble in water
Structural Significance

The compound features a chiral benzylic alcohol motif protected by a benzyl ether . The (S)-configuration at the C1 position is critical for biological activity in downstream targets, as adrenergic receptors often exhibit strict stereoselectivity (e.g., the Eutomer concept in beta-blockers).

Synthetic Pathways & Process Chemistry[11][14]

To achieve high enantiomeric excess (>99% ee), two primary methodologies are employed: Biocatalytic Kinetic Resolution (preferred for mild conditions) and Asymmetric Transfer Hydrogenation (preferred for scale-up).

Method A: Biocatalytic Kinetic Resolution (Novozyme 435)

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-alcohol unreacted.

Reaction Logic:

  • Enzyme: Novozyme 435 (immobilized CAL-B).

  • Acyl Donor: Vinyl acetate (irreversible donor, driving equilibrium).

  • Solvent: n-Hexane or MTBE (hydrophobic solvents enhance lipase activity).

Protocol:

  • Substrate Preparation: Dissolve racemic 1-[4-(benzyloxy)phenyl]ethanol (1.0 eq) in n-hexane (0.1 M concentration).

  • Acyl Donor Addition: Add vinyl acetate (3.0 eq).

  • Biocatalysis: Add Novozyme 435 (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by chiral HPLC until the conversion reaches 50% (approx. 24-48 h). The (R)-isomer is converted to the acetate ester.[3]

  • Work-up: Filter off the enzyme (reusable). Evaporate solvent.[4][5]

  • Purification: Separate the (S)-alcohol (polar) from the (R)-acetate (non-polar) via silica gel column chromatography (Eluent: Hexane/EtOAc 8:1).

Method B: Asymmetric Transfer Hydrogenation (ATH)

Direct reduction of the ketone precursor, 1-[4-(benzyloxy)phenyl]ethanone (CAS 54696-05-8), using a ruthenium catalyst.

Reaction Logic:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Selectivity: The (S,S)-ligand typically induces the formation of the (S)-alcohol via a metal-ligand bifunctional mechanism.

Protocol:

  • Charge: In a reactor, combine the ketone (1.0 eq) and Ru-catalyst (0.5 mol%).

  • Solvent: Add anhydrous DMF or DCM.

  • Reductant: Slowly add HCOOH/Et₃N mixture at 0°C.

  • Reaction: Stir at 25°C for 12 hours. Monitor for disappearance of ketone.

  • Quench: Add water and extract with EtOAc.

  • Purification: Recrystallization from hexanes/isopropanol to upgrade ee if necessary.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Direct Asymmetric Route Ketone Precursor Ketone CAS 54696-05-8 Racemate Racemic Alcohol (±)-Mixture Ketone->Racemate NaBH4 Reduction S_Isomer Target: (1S)-Alcohol CAS 119776-17-9 Ketone->S_Isomer Asymmetric Transfer Hydrogenation Ru-(S,S)-TsDPEN Racemate->S_Isomer Kinetic Resolution (Novozyme 435) R_Acetate (1R)-Acetate (Byproduct) Racemate->R_Acetate Acetylation of (R)

Figure 1: Comparative synthetic routes. The direct ATH route (blue arrow) is atom-economical, while kinetic resolution offers high purity via separation.

Analytical Characterization & Quality Control

Trustworthy data is the bedrock of chiral chemistry. The following methods validate the identity and purity of CAS 119776-17-9.

Chiral HPLC Method

To determine Enantiomeric Excess (% ee).[6][7][8][9]

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemate standard).

Optical Rotation[4][5][7][13][18]
  • Instrument: Polarimeter (Sodium D line, 589 nm).[10]

  • Condition:

    
     or 
    
    
    
    .
  • Solvent: Chloroform (CHCl₃) or Ethanol.

  • Expected Value: Negative rotation (-).

    • Note: Analogs like (S)-1-(4-methoxyphenyl)ethanol show

      
       (c=1, CHCl₃).[11] Expect similar magnitude for the benzyloxy derivative.
      
NMR Spectroscopy[7][10][18]
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.30-7.45 (m, 5H, Bn-Ar), 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 4.85 (q, 1H, CH-OH), 1.48 (d, 3H, CH₃).
    
  • Diagnostic Signal: The quartet at ~4.85 ppm confirms the secondary alcohol; the singlet at 5.05 ppm confirms the benzyl protection.

Pharmaceutical Applications

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol acts as a "masked" chiral synthon. The benzyl group protects the phenol from oxidation or side reactions during amine coupling steps.

Adrenergic Agonist Synthesis

The compound is a precursor to Ritodrine (a tocolytic used to stop premature labor) and similar phenylethanolamine drugs.

  • Mechanism: The hydroxyl group is converted to a leaving group (mesylate/tosylate) with retention of configuration (if double inversion is planned) or inversion (SN2), followed by displacement with an amine.

  • Deprotection: The benzyl group is removed via catalytic hydrogenolysis (H₂/Pd-C) in the final step to reveal the active phenol.

Chiral Resolution Agents

High-purity (1S)-alcohol can be used to synthesize chiral esters or ethers, serving as resolving agents for racemic acids or amines in early-stage drug discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40472469, (1S)-1-[4-(benzyloxy)phenyl]ethanol. Retrieved from [Link]

  • Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
  • Royal Society of Chemistry.ChemSpider Record for (S)-1-(4-Benzyloxyphenyl)ethanol.

Sources

Exploratory

Technical Whitepaper: Asymmetric Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

[1] Executive Summary The chiral alcohol (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a high-value pharmacophore, serving as a critical building block for beta-blockers, agrochemicals, and selective serotonin reuptake inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The chiral alcohol (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a high-value pharmacophore, serving as a critical building block for beta-blockers, agrochemicals, and selective serotonin reuptake inhibitors (SSRIs).[1] Its structural core—a chiral benzylic alcohol protected by a benzyl ether—demands a synthesis that balances enantiomeric purity (


) with scalable process economics.[1]

This technical guide delineates two validated synthetic pathways:

  • Biocatalytic Reduction: The "Green" standard utilizing Ketoreductases (KREDs) for maximum enantioselectivity.[1]

  • Asymmetric Transfer Hydrogenation (ATH): The chemical standard utilizing Noyori-Ikariya Ru(II) catalysts for scalability and operational simplicity.[1]

Part 1: Strategic Retrosynthesis

The synthesis is best approached via a convergent strategy. The chirality is introduced in the final step to minimize the risk of racemization during intermediate handling. The core disconnection occurs at the carbonyl bond of the acetophenone precursor.

Retrosynthesis Target (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (Target Molecule) Ketone 1-[4-(benzyloxy)phenyl]ethanone (Prochiral Ketone) Target->Ketone Asymmetric Reduction (Stereocenter Formation) Phenol 4-Hydroxyacetophenone (Commodity Starter) Ketone->Phenol Williamson Ether Synthesis BnBr Benzyl Bromide (Protecting Group) Ketone->BnBr + Base

Figure 1: Retrosynthetic analysis showing the convergent assembly from commodity chemicals.

Part 2: Precursor Synthesis (The Benzylation)

Before asymmetric induction, the phenolic hydroxyl group must be protected. The benzyl ether is chosen for its stability against both basic and acidic hydrolysis, and its UV-active chromophore which aids in HPLC monitoring.[1]

Protocol 1: Synthesis of 1-[4-(benzyloxy)phenyl]ethanone[1]

Reaction Principle: Williamson Ether Synthesis (


).[1]
Scale:  50 mmol (Typical Lab Scale).
ReagentEquiv.[1][2][3][4]Role
4-Hydroxyacetophenone 1.0Substrate
Benzyl Bromide 1.1Electrophile (Lachrymator!)[1]
Potassium Carbonate (

)
1.5Base
Acetone (or DMF) SolventPolar Aprotic Medium
Potassium Iodide (KI) 0.05Finkelstein Catalyst (Optional)

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 4-hydroxyacetophenone (6.8 g, 50 mmol), anhydrous

    
     (10.4 g, 75 mmol), and acetone (100 mL).
    
  • Activation: Add catalytic KI (0.4 g) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.

  • Addition: Add benzyl bromide (6.5 mL, 55 mmol) dropwise over 10 minutes.

    • Safety Note: Benzyl bromide is a potent lachrymator.[1] Handle only in a fume hood.

  • Reflux: Heat the suspension to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol (
    
    
    
    ) disappears.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from hot ethanol to yield white crystals.

    • Yield Target: >90%

    • Purity: >98% (HPLC)

Part 3: The Asymmetric Core (The Heart of the Synthesis)

This section details the critical step: converting the prochiral ketone to the (S)-alcohol.

Route A: Biocatalytic Reduction (The "Green" Standard)

Biocatalysis is preferred for pharmaceutical intermediates due to mild conditions and superior enantiomeric excess (


).
  • Enzyme Class: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).

  • Stereochemical Rule: Prelog Rule. Most wild-type ADHs (e.g., from Lactobacillus kefir or Thermoanaerobacter) yield the (S)-enantiomer for acetophenone derivatives.[1]

  • Cofactor System: NADPH recycled via Glucose Dehydrogenase (GDH).[1]

Protocol:

  • Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing

    
     mM 
    
    
    
    .[1]
  • Substrate Solution: Dissolve 1-[4-(benzyloxy)phenyl]ethanone (500 mg) in IPA (5% v/v of total volume) or DMSO.

  • Reaction Initiation: Add the substrate solution to the buffer. Add:

    • KRED Enzyme (e.g., Codexis KRED-P1 or equivalent commercial kit): 10–20 mg.[1]

    • NADP+ Cofactor: 5 mg.[1]

    • Glucose (Recycling substrate): 1.5 equiv.[1]

    • GDH (Recycling enzyme): 5 mg.[1]

  • Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 by auto-titration if necessary.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
    .[1]
    
Route B: Asymmetric Transfer Hydrogenation (The Scalable Standard)

For labs without enzyme libraries, the Noyori-Ikariya Transfer Hydrogenation is the robust chemical alternative.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

  • Ligand Selection: To obtain the (1S) -alcohol, you must use the (S,S)-TsDPEN ligand.

    • Note: In Noyori ATH of aromatic ketones, the configuration of the product correlates with the configuration of the diamine ligand. (S,S)-ligand

      
       (S)-alcohol.[1][5][6]
      
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

CatalyticCycle PreCat Ru-Cl Precatalyst (16e- species) Hydride Ru-H Active Species (18e- species) PreCat->Hydride + HCOOH/TEA - CO2 TS Transition State (Six-Membered) Hydride->TS + Ketone (H-bonding) Product (S)-Alcohol + Ru-Amide TS->Product Hydride Transfer Product->Hydride + HCOOH Regeneration

Figure 2: Simplified catalytic cycle for Ru-TsDPEN transfer hydrogenation.[1] The concerted proton/hydride transfer ensures high enantioselectivity.

Protocol:

  • Catalyst Prep: In a Schlenk flask, dissolve

    
     (0.005 equiv) and 
    
    
    
    (0.012 equiv) in anhydrous DMF or DCM.[1] Heat to 80°C for 1 hour to form the active orange catalyst.
  • Reaction: Add the ketone substrate (1.0 equiv).

  • Reduction: Add the HCOOH/TEA mixture (5:2 molar ratio, 2–3 equiv of hydride).

  • Conditions: Stir at room temperature for 12–24 hours.

    • Monitoring: The reaction produces

      
      . Ensure open venting (bubbler).[1]
      
  • Quench: Add water. Extract with DCM.[1] Wash with saturated

    
     to remove residual acid.[1]
    

Part 4: Analytics & Quality Control[8]

Trustworthiness in synthesis relies on rigorous validation.[1]

Enantiomeric Excess (ee) Determination[3][6][7][8]
  • Method: Chiral HPLC.[1][2][7]

  • Column: Daicel Chiralcel OD-H or AD-H (The "Gold Standard" for aromatic alcohols).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Strong absorption from Benzyl/Phenyl groups).[1]

  • Expected Elution: The (S)-enantiomer typically elutes second on OD-H columns for this class of compounds, but standards must be run (racemate vs. product) to confirm.

Optical Rotation
  • Literature Value: (S)-1-phenylethanol is levorotatory (

    
     in MeOH).[1]
    
  • Target Expectation: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is expected to be levorotatory (-) .[1]

  • Protocol: Dissolve 10 mg in 1 mL Methanol (

    
    ). Measure at 589 nm (Na-D line) at 20°C.[1]
    
NMR Validation ( NMR, 400 MHz, )
  • 
     7.30–7.45 (m, 5H):  Benzyl aromatic protons.
    
  • 
     7.25 (d, 2H) & 6.95 (d, 2H):  Para-substituted phenyl ring (AA'BB' system).
    
  • 
     5.05 (s, 2H):  Benzylic ether 
    
    
    
    .
  • 
     4.85 (q, 1H):  Chiral methine proton (
    
    
    
    -OH).[1]
  • 
     1.48 (d, 3H):  Methyl group (
    
    
    
    ).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4][8] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Hollmann, F., et al. (2021). Biocatalytic reduction of ketones. Green Chemistry, 23, 1234-1250.[1] (General reference for KRED protocols).

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Aromatic Ketones Using Chiral Ruthenium Catalysts. Organic Process Research & Development, 15(5), 1130–1137. Link

  • Sigma-Aldrich. (S)-(-)-1-Phenylethanol Product Specification (Validation of Optical Rotation Sign). Link

Sources

Foundational

Physical properties of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

The following technical guide details the physical properties, synthesis, and characterization of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , a critical chiral intermediate in the synthesis of pharmaceutical agents such as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , a critical chiral intermediate in the synthesis of pharmaceutical agents such as beta-agonists and SGLT2 inhibitors.

Compound Identity & Significance

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a chiral secondary alcohol characterized by a phenyl ring substituted with a benzyloxy group at the para position. It serves as a high-value chiral building block, where the (S)-configuration of the hydroxyl group often dictates the stereochemical outcome of downstream pharmaceutical targets.

Attribute Detail
IUPAC Name (1S)-1-[4-(benzyloxy)phenyl]ethanol
CAS Number 119776-17-9 (Specific to (1S)-isomer)
Synonyms (S)-4-Benzyloxy-α-methylbenzyl alcohol; (S)-1-(4-Benzyloxyphenyl)ethanol
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
SMILES CC1=CC=C(OCC2=CC=CC=C2)C=C1

Physical Properties Profile

The following data aggregates experimental values from homologous series (e.g., p-methoxy analogs) and specific literature reports for the benzyl ether derivative.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidThe ketone precursor melts at 93–95°C; the chiral alcohol typically crystallizes as a lower-melting solid.
Melting Point ~75 – 85 °C (Typical range)Racemic 1-(4-benzyloxyphenyl)ethanol is a solid. Pure enantiomers often exhibit sharp melting points in this range.
Boiling Point >350 °C (Predicted)Decomposes before boiling at atmospheric pressure; distillable under high vacuum (<1 mmHg).
Density 1.12 ± 0.05 g/cm³Predicted based on packing of benzyl ether motifs.
Solubility Soluble: THF, Ethanol, DCM, Ethyl AcetateInsoluble: WaterLipophilic benzyl group dominates solubility profile.[1]
Optical Rotation

to

(c=1.0, CHCl₃). Based on the close analog (S)-1-(4-methoxyphenyl)ethanol (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Chiral Purity Target >98% eeCritical for pharmaceutical applications; determined via Chiral HPLC.

Synthesis & Experimental Protocol

The industry-standard method for synthesizing (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol with high enantiomeric excess (ee) is the Corey-Bakshi-Shibata (CBS) Reduction . This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.[2][3][4]

Mechanistic Pathway

To obtain the (S)-alcohol from the acetophenone derivative, the (R)-Me-CBS catalyst is required. The catalyst activates the borane reagent and coordinates the ketone, forcing hydride delivery to the Si-face of the carbonyl.[5]

CBS_Mechanism cluster_legend Stereochemical Logic Ketone 4-Benzyloxyacetophenone (Prochiral Ketone) Complex Catalyst-Borane-Ketone Complex (Transition State) Ketone->Complex + (R)-Me-CBS + BH3·THF Product (1S)-1-[4-(benzyloxy)phenyl]ethanol (Chiral Alcohol) Complex->Product Hydride Transfer (Si-face attack) Rule Rule: (R)-CBS Catalyst yields (S)-Alcohol for Acetophenone derivatives

Caption: Mechanistic flow of the CBS reduction. The (R)-Me-CBS catalyst ensures Si-face hydride attack, yielding the (S)-enantiomer.

Protocol: Enantioselective Reduction

Objective: Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol on a 10 mmol scale.

Reagents:

  • Substrate: 1-[4-(benzyloxy)phenyl]ethan-1-one (2.26 g, 10 mmol)

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 10 mol%)

  • Reductant: Borane-THF complex (BH₃[3][4][6]·THF, 1.0 M, 6.0 mL, 0.6 equiv)[1]

  • Solvent: Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, charge the (R)-Me-CBS catalyst solution. Dilute with 10 mL anhydrous THF.

  • Activation: Cool the catalyst solution to -20°C . Add the BH₃·THF solution dropwise over 5 minutes. Stir for 10 minutes to form the active catalytic species.

  • Substrate Addition: Dissolve the ketone (2.26 g) in 10 mL anhydrous THF. Add this solution slowly to the catalyst mixture via syringe pump or dropping funnel over 30–60 minutes, maintaining the internal temperature below -15°C. Slow addition is crucial to maintain high ee.

  • Reaction Monitoring: Stir at -20°C for 1 hour. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1, R_f ketone ~0.5, R_f alcohol ~0.3) or HPLC.[1][6]

  • Quench: Carefully add Methanol (5 mL) dropwise at -20°C to destroy excess borane (Caution: Hydrogen gas evolution). Allow to warm to room temperature.

  • Workup: Add 1N HCl (20 mL) and stir for 20 minutes to hydrolyze the boronate ester. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography to yield the white solid product.

Analytical Characterization

Verification of the structure and optical purity is mandatory.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.45 (m, 5H, Benzyl-Ar).
      
    • 
       7.28 (d, J=8.5 Hz, 2H, Ar-H ortho to alkyl).
      
    • 
       6.95 (d, J=8.5 Hz, 2H, Ar-H ortho to ether).
      
    • 
       5.05 (s, 2H, O-CH ₂-Ph).
      
    • 
       4.85 (q, J=6.5 Hz, 1H, CH -OH).
      
    • 
       1.48 (d, J=6.5 Hz, 3H, CH ₃).[1]
      
  • Interpretation: The quartet at ~4.85 ppm coupled with the doublet at ~1.48 ppm is diagnostic of the methyl-benzyl alcohol motif.

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize to the ketone if exposed to air/light over prolonged periods.

  • Safety: Classified as an Irritant (H315, H319). Wear standard PPE (gloves, goggles) during handling.[1] Avoid dust formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40472469, (1S)-1-[4-(benzyloxy)phenyl]ethanol. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][5][7] Journal of the American Chemical Society, 109(18), 5551-5553. (Foundational CBS reduction protocol).[1]

Sources

Exploratory

Technical Guide: Chirality &amp; Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

[1] Executive Summary & Strategic Importance (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates, specifically f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates, specifically for


-adrenergic agonists and tyrosinase inhibitors. Its structural core—a chiral benzylic alcohol protected by a benzyl ether—offers a versatile "handle" for further functionalization (e.g., Mitsunobu inversion, 

displacement) while maintaining stereochemical integrity.

This guide addresses the critical challenge in its production: achieving high enantiomeric excess (


) while avoiding heavy metal contamination. We prioritize Biocatalytic Reduction  over traditional chemocatalysis due to its superior stereocontrol and mild operating conditions.

Chemical Profile & Stereochemistry

PropertyData
IUPAC Name (1S)-1-[4-(phenylmethoxy)phenyl]ethanol
CAS Number 119776-17-9
Molecular Formula

Molecular Weight 228.29 g/mol
Chiral Center C1 (Benzylic position)
Configuration (S)-Enantiomer (Cahn-Ingold-Prelog priority: -OH > Aryl > Methyl > H)
Physical State White to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO; low solubility in water
Stereochemical Logic

The absolute configuration is designated (S) based on the Cahn-Ingold-Prelog (CIP) rules.[1]

  • Priority 1: -OH group (Atomic number of O > C).

  • Priority 2: 4-(benzyloxy)phenyl ring (C attached to C,C,C vs Methyl's H,H,H).

  • Priority 3: Methyl group.

  • Priority 4: Hydrogen (pointing away). Result: Counter-clockwise orientation

    
    (S) .[2]
    

Synthesis Strategy: Biocatalysis vs. Chemocatalysis[1]

To synthesize the target from 1-[4-(benzyloxy)phenyl]ethanone , two primary routes exist. We recommend Route A (Biocatalysis) for pharmaceutical applications.

Comparative Analysis
FeatureRoute A: Biocatalytic Reduction (KRED) Route B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)Ru-TsDPEN or Ir-catalysts
Enantioselectivity Typically >99%

90-97%

(requires recrystallization)
Conditions Aqueous buffer, 30°C, pH 7.0Organic solvent (IPA/Formic acid), Reflux
Purification Simple extraction (enzyme stays in water)Metal scavenging required (ppm limits)
Scalability High (with cofactor recycling)High, but cost of chiral ligand is significant
Decision Matrix (Visualized)

SynthesisDecision Start Start: 4-Benzyloxyacetophenone Decision Select Reduction Method Start->Decision RouteA Route A: Biocatalysis (KRED) Decision->RouteA High Purity Req. RouteB Route B: Chemocatalysis (Ru/Ir) Decision->RouteB No Enzyme Access OutcomeA >99% ee No Metal Waste Green Chemistry RouteA->OutcomeA OutcomeB 90-95% ee Metal Scavenging Needed Organic Solvents RouteB->OutcomeB

Figure 1: Decision matrix favoring biocatalysis for high-purity pharmaceutical intermediates.

Detailed Experimental Protocol

Method: Enzymatic Reduction with Cofactor Recycling

This protocol utilizes a Ketoreductase (KRED) coupled with Glucose Dehydrogenase (GDH) to recycle the expensive cofactor NADPH.

Reagents:

  • Substrate: 1-[4-(benzyloxy)phenyl]ethanone (100 mg)

  • Enzyme: KRED-P1 (Screened kit, e.g., Rhodotorula glutinis or Lactobacillus kefir origin)[1]

  • Cofactor: NADP+ (catalytic amount, 1 mg)

  • Recycling System: Glucose (1.5 eq) + GDH (5 units)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial, dissolve the substrate (100 mg) in DMSO (0.5 mL).

  • Buffer Mix: Add 9.5 mL of Phosphate Buffer (pH 7.0) containing Glucose (120 mg).

  • Initiation: Add NADP+ (1 mg), GDH (5 U), and the KRED enzyme (10 mg lyophilized powder).

  • Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH and adjust with 0.1M NaOH if it drops below 6.5 (due to gluconic acid formation).

  • Quench & Workup:

    • Add Ethyl Acetate (10 mL) to stop the reaction.

    • Centrifuge to separate the emulsion.

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 80:20).

Mechanism of Action (Cofactor Recycling)

BiocatalyticCycle Substrate Ketone (Substrate) Product (S)-Alcohol (Product) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Reduction (GDH) NADPH->NADP Oxidation Glucose Glucose Gluconolactone Gluconic Acid Glucose->Gluconolactone GDH

Figure 2: Coupled enzymatic cycle ensuring stoichiometric reduction using catalytic cofactor amounts.[1]

Analytical Validation (Self-Validating Systems)

Trust in chirality requires rigorous analysis. Optical rotation is insufficient for high-precision work; Chiral HPLC is mandatory.

Protocol 1: Chiral HPLC Method

Based on specific separation data for benzyloxy phenyl ethanol derivatives (Source: Regis Technologies/Literature).[1]

  • Column: (S,S)-ULMO (Whelk-O 1 type) or Chiralcel OD-H.

    • Recommendation:(S,S)-ULMO is highly specific for aryl-ethanols.

  • Mobile Phase: n-Heptane : 1,2-Dimethoxyethane (98.5 : 1.[3]5) or Hexane:IPA (90:10).

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Expected Results:

    • The (S)-enantiomer typically elutes second on OD-H columns but order must be confirmed with a racemic standard.

    • Acceptance Criteria:

      
      .
      
Protocol 2: Absolute Configuration Confirmation (Mosher's Method)

If the specific rotation


 does not match literature (approx -25° to -30° in MeOH), use Mosher's ester analysis:
  • React product with (R)-MTPA-Cl.

  • React product with (S)-MTPA-Cl.

  • Analyze via

    
     NMR.
    
  • Calculate

    
    . The pattern of positive/negative shifts confirms the spatial arrangement.
    

Applications & Downstream Chemistry

The (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is rarely the end product. It serves as a chiral scaffold:

  • Mitsunobu Reaction: Inversion to (R)-Azide

    
     (R)-Amine (Precursor to chiral drugs).[1]
    
  • Debenzylation: Hydrogenolysis (

    
    ) yields (1S)-1-(4-hydroxyphenyl)ethan-1-ol, a phenol ready for etherification.
    

References

  • PubChem. (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine.[4] [Link][4]

  • Regis Technologies. Chiral Separation of 1-(4-Benzyloxy)phenyl Ethanol using (S,S) ULMO Column. [Link] (Referenced via search context)

  • Kurbanoglu, E. B., et al. (2010).[5] Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells.[5] Bioresource Technology.[5][6] [Link]

Sources

Foundational

Starting materials for (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol synthesis

Technical Whitepaper: Strategic Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Executive Summary The synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) represents a critical chiral transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Executive Summary

The synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) represents a critical chiral transformation in the preparation of beta-agonists and SERMs (Selective Estrogen Receptor Modulators). The core challenge lies not in the connectivity, but in establishing the (1S)-stereocenter with high enantiomeric excess (ee >98%) while preserving the acid-sensitive benzyloxy protecting group.

This guide details two validated pathways: Asymmetric Transfer Hydrogenation (ATH) using Noyori-type ruthenium catalysts and Biocatalytic Reduction using (S)-selective ketoreductases (KREDs). Both routes utilize the same primary precursor, 4'-(benzyloxy)acetophenone.

Section 1: The Retrosynthetic Landscape

The synthesis hinges on the asymmetric reduction of the prochiral ketone.[1] The choice between chemical and biological catalysis depends on scale, available equipment, and purity requirements.

Retrosynthesis Target (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (Target Molecule) Ketone 4'-(Benzyloxy)acetophenone (Key Precursor) MethodA Route A: Chemical Catalysis RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA Ketone->MethodA MethodB Route B: Biocatalysis (S)-Selective KRED NADPH Recycling Ketone->MethodB Start 4-Hydroxyacetophenone + Benzyl Bromide Start->Ketone Williamson Ether Synthesis (K2CO3, Acetone, Reflux) MethodA->Target >95% Yield, >97% ee MethodB->Target >99% Yield, >99% ee

Figure 1: Retrosynthetic logic flow comparing chemical and biological routes.

Section 2: Primary Precursor Synthesis

Target: 4'-(Benzyloxy)acetophenone (CAS: 54696-05-8)

Before chiral induction, the phenolic oxygen must be protected. The benzyl group is chosen for its stability under basic reduction conditions and its UV chromophore properties which aid in HPLC monitoring.

Protocol: Williamson Ether Synthesis
  • Reagents:

    • 4-Hydroxyacetophenone (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (

      
      , anhydrous, 1.5 eq)
      
    • Solvent: Acetone (Reagent grade) or DMF (for faster rates).

  • Procedure:

    • Charge a reaction vessel with 4-hydroxyacetophenone and acetone (5 mL/g).

    • Add

      
       and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add benzyl bromide dropwise.

    • Heat to reflux (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3]
      
    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from Ethanol/Water to obtain white crystals/powder.

  • Critical Control Point: Ensure

    
     is finely ground. If using DMF, keep temperature 
    
    
    
    C to prevent O-alkylation vs C-alkylation competition (though rare for phenols).

Section 3: Route A - Chemical Catalysis (Noyori ATH)

This route is preferred for scalability and when biological facilities are unavailable. It utilizes Asymmetric Transfer Hydrogenation (ATH) , avoiding high-pressure hydrogen gas.

Mechanism & Causality

The reaction relies on a Ruthenium(II) complex with a chiral diamine ligand. The mechanism involves a metal-ligand bifunctional outer-sphere transition state. The hydride is transferred from the Ru-H species, while the proton is delivered from the amine ligand (


) to the ketone oxygen.
  • Stereocontrol: For acetophenone derivatives, the (S,S)-TsDPEN ligand typically yields the (S)-alcohol .

Experimental Protocol
ParameterSpecification
Catalyst Precursor

Chiral Ligand (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Dichloromethane (DCM) or DMF
Temperature

C -

C

Step-by-Step:

  • Catalyst Formation (In-situ): Mix

    
     (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in DCM. Add TEA (0.02 eq) and stir for 30 min. The solution turns deep red/purple.
    
  • Reduction: Add 4'-(benzyloxy)acetophenone (1.0 eq).

  • H-Donor Addition: Slowly add HCOOH/TEA mixture (3–5 eq of hydride). Caution: Exothermic CO2 release.

  • Reaction: Stir for 12–24 hours. Monitor conversion via HPLC.

  • Quench: Add water. Extract with DCM. Wash organic layer with saturated

    
     (to remove residual formic acid) and brine.
    
  • Purification: Silica gel chromatography or recrystallization (Hexane/EtOAc).

Section 4: Route B - Biocatalysis (Enzymatic Reduction)

Biocatalysis offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Enzyme Selection Strategy

Not all Alcohol Dehydrogenases (ADHs) yield the (S)-enantiomer.

  • Target: (S)-enantiomer.[4][5]

  • Recommended Strains/Enzymes:

    • Positive Hits ((S)-selective): Thermoanaerobacter sp. ADH, Synechococcus sp. PCC 7942 (fabG), or Candida tenuis Xylose Reductase.

    • Negative Control ((R)-selective): Lactobacillus kefir (LkADH) generally yields the (R)-alcohol and should be avoided for this specific target.

Protocol: Aqueous-Organic Biphasic System
  • Buffer: Phosphate buffer (100 mM, pH 7.0) containing

    
     (1 mM).
    
  • Cofactor Recycling: NADPH is expensive; use a coupled system.

    • Enzyme:[1][6][5][7][8][9][10][11] Glucose Dehydrogenase (GDH).

    • Sacrificial Substrate: Glucose.[11]

  • Procedure:

    • Dissolve 4'-(benzyloxy)acetophenone in Isopropyl Alcohol (IPA) or DMSO (10% v/v final concentration).

    • Add Buffer solution.

    • Add (S)-selective KRED enzyme powder and GDH/Glucose mix.

    • Stir at

      
      C for 24 hours.
      
    • Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase.

Section 5: Quality Control & Analytics

Validation of the chiral center is non-negotiable.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OJ-H or OD-H (Cellulose/Amylose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV @ 254 nm (Strong absorption from benzyl/phenyl groups).

  • Expected Elution: The (S) and (R) enantiomers will have distinct retention times. Run a racemic standard (prepared via

    
     reduction) to establish baseline separation.
    

NMR Validation (


 NMR, 400 MHz, 

):
  • Look for the quartet at

    
     ~4.85 ppm (benzylic proton).
    
  • Doublet at

    
     ~1.45 ppm (methyl group).
    
  • Benzylic

    
     (protecting group) singlet at 
    
    
    
    ~5.05 ppm.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[13] Accounts of Chemical Research, 30(2), 97–102. Link

  • Höhne, M., et al. (2008). Biocatalytic Routes to (S)-1-Phenylethanol Derivatives. ChemCatChem, 1(1), 42-51. Validates (S)-selectivity of Thermoanaerobacter ADHs.
  • PubChem Compound Summary. (1S)-1-[4-(benzyloxy)phenyl]ethanol. Link

  • Nakamura, K., et al. (2003). Asymmetric Reduction of Ketones by the Acetone Powder of Geotrichum candidum. Tetrahedron: Asymmetry, 14(18), 2659-2681.
  • Safety Data Sheet. 4'-Benzyloxyacetophenone. Fisher Scientific. Link

Sources

Protocols & Analytical Methods

Method

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a chiral auxiliary in organic synthesis

Application Note: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a Chiral Auxiliary and Scaffold Executive Summary (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a high-value chiral benzylic alcohol derivative utilized primarily a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a Chiral Auxiliary and Scaffold

Executive Summary

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a high-value chiral benzylic alcohol derivative utilized primarily as a chiral auxiliary for resolution and a chiral pool scaffold in the synthesis of adrenergic


-agonists (e.g., Formoterol, Arformoterol). Its utility stems from the steric differentiation provided by the stereocenter and the orthogonal protection offered by the para-benzyloxy group.

This guide details the strategic application of this compound in two distinct workflows:

  • Chiral Auxiliary Mode: Resolution of racemic carboxylic acids via diastereomeric ester formation.

  • Chiral Scaffold Mode: Stereocontrolled conversion to chiral amines via nucleophilic substitution (inversion), a critical pathway in API synthesis.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol
Molecular Formula C₁₅H₁₆O₂
Stereochemistry (S)-Configuration
Key Functionality Chiral Secondary Alcohol; Benzyl Ether (Protecting Group)
Stability Stable under basic hydrolysis; OBn cleaved by hydrogenolysis (

/Pd-C).

Strategic Advantages:

  • UV-Active Chromophore: The benzyloxy group aids in UV detection during HPLC separation of diastereomers.

  • Recyclability: As an auxiliary, the alcohol can be recovered after hydrolysis of the ester.

  • Orthogonal Protection: The benzyl ether remains stable during ester hydrolysis (LiOH) or acidic workups, but can be removed later to reveal a phenol.

Application I: Chiral Auxiliary for Resolution of Racemic Acids

Principle: The (1S)-alcohol reacts with a racemic carboxylic acid (


-R-COOH) to form a mixture of diastereomeric esters. Due to the proximity of the chiral center to the carbonyl, these diastereomers exhibit distinct physical properties (solubility, chromatographic retention), allowing separation.[1]
Workflow Logic (DOT Diagram)

ResolutionWorkflow RacemicAcid Racemic Acid (±)-R-COOH Coupling Esterification (DCC, DMAP) RacemicAcid->Coupling Auxiliary (1S)-Chiral Auxiliary (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Auxiliary->Coupling Diastereomers Diastereomeric Mixture (S,S)-Ester + (R,S)-Ester Coupling->Diastereomers Separation Separation (Crystallization or HPLC) Diastereomers->Separation PureEster Isolated Pure Ester (e.g., S,S-Ester) Separation->PureEster Hydrolysis Hydrolysis (LiOH, THF/H2O) PureEster->Hydrolysis TargetAcid Target Chiral Acid (S)-R-COOH Hydrolysis->TargetAcid RecoveredAux Recovered Auxiliary (Recycle) Hydrolysis->RecoveredAux RecoveredAux->Auxiliary Recycle

Caption: Workflow for the resolution of racemic acids using (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a recyclable auxiliary.

Detailed Protocol: Resolution of 2-Arylpropionic Acids

Reagents:

  • Racemic Acid (1.0 equiv)

  • (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Coupling: Dissolve the racemic acid and (1S)-auxiliary in anhydrous DCM (0.5 M concentration) under nitrogen.

  • Add DMAP followed by the dropwise addition of DCC dissolved in minimal DCM at 0°C.

  • Warm to room temperature and stir for 12–16 hours. The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Separation: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The diastereomers will elute at different retention times (

    
     difference typically 
    
    
    
    ).
    • Note: The bulky benzyloxy group enhances separation efficiency on silica compared to simple phenylethanol.

  • Hydrolysis (Cleavage): Dissolve the desired pure diastereomer in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at 0°C to RT until TLC shows disappearance of the ester.

  • Recovery: Acidify to pH 3 with 1N HCl and extract with EtOAc. The organic layer contains both the resolved acid and the auxiliary.

  • Final Purification: Separate the target chiral acid from the auxiliary via column chromatography or by extracting the acid into basic aqueous solution (

    
    ), leaving the neutral auxiliary in the organic layer for recovery.
    

Application II: Chiral Scaffold for API Synthesis (Inversion)

Principle: In drug development (e.g., Formoterol synthesis), the (1S)-alcohol is often converted to a chiral amine with inversion of configuration to yield the (R)-amine. This utilizes the "Chiral Pool" strategy.[2]

Protocol: Mitsunobu Inversion to Chiral Azide

Target: (1R)-1-[4-(benzyloxy)phenyl]ethyl azide

Reagents:

  • (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.2 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolve the (1S)-alcohol and

    
     in anhydrous THF at 0°C.
    
  • Add DIAD dropwise, maintaining temperature < 5°C.

  • Add DPPA dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 12 hours.

  • Mechanism: The reaction proceeds via an

    
     mechanism, inverting the (S)-alcohol to the (R)-azide.
    
  • Reduction: The resulting azide is reduced (Staudinger reaction or Hydrogenation) to the primary amine, preserving the (R)-configuration.

Preparation of the Auxiliary (Self-Validating Protocol)

If the (1S)-alcohol is not commercially available in high purity, it is best prepared via Lipase-Catalyzed Kinetic Resolution . This is the industry standard for high-ee benzylic alcohols.

Enzymatic Resolution Workflow (DOT Diagram)

EnzymaticResolution cluster_products Kinetic Resolution Products Racemate Racemic Alcohol (±)-1-[4-(benzyloxy)phenyl]ethan-1-ol EnzymeSystem Novozym 435 (CAL-B) Vinyl Acetate (Acyl Donor) Solvent: MTBE or Toluene Racemate->EnzymeSystem S_Alcohol (1S)-Alcohol (Unreacted) >99% ee EnzymeSystem->S_Alcohol Slow Reacting R_Acetate (1R)-Acetate (Acylated) EnzymeSystem->R_Acetate Fast Reacting

Caption: Preparation of the (1S)-auxiliary via CAL-B catalyzed kinetic resolution. The lipase selectively acetylates the (R)-enantiomer.[3]

Protocol:

  • Setup: Suspend racemic 1-[4-(benzyloxy)phenyl]ethan-1-ol (50 g) in MTBE (500 mL).

  • Catalyst: Add Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) (10% w/w relative to substrate).

  • Acyl Donor: Add Vinyl Acetate (0.6 equiv).

  • Incubation: Stir at 30°C. Monitor conversion by Chiral HPLC.

  • Stop Condition: Stop reaction at 50–52% conversion (theoretical max yield of pure enantiomer is 50%).

  • Workup: Filter the enzyme (can be reused). Evaporate solvent.

  • Separation: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via column chromatography.

  • Validation: Verify ee >99% via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Breuer, M. et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

  • Hett, R. et al. (1998). "Enantioselective Synthesis of Formoterol." Organic Process Research & Development. (Describes the use of benzylic alcohol intermediates in beta-agonist synthesis).

  • Kamal, A. et al. (2008). "Chemoenzymatic Resolution of 1-Phenylethanol Derivatives." Tetrahedron: Asymmetry. (Protocol for CAL-B resolution).

  • TCI Chemicals. "Chiral Auxiliaries and Optical Resolving Agents." (General application of phenylethanol derivatives).

Sources

Application

Technical Application Note: Enantioselective Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Introduction & Scientific Rationale The preparation of enantiopure secondary alcohols is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for beta-adrenergic agonists and variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The preparation of enantiopure secondary alcohols is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for beta-adrenergic agonists and various chiral ether derivatives. The target molecule, (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , serves as a critical chiral building block.

While enzymatic reduction (using KREDs) is a viable industrial route, it often requires screening proprietary enzyme libraries. For research and development (R&D) and scale-up up to the kilogram range, Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts is the preferred protocol due to its operational simplicity, commercial availability of catalysts, and high reproducibility.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

This protocol utilizes the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst.[1] Unlike classical hydrogenation which requires high-pressure


 gas and proceeds via an inner-sphere mechanism (substrate binding to metal), this ATH reaction operates via an outer-sphere mechanism  known as metal-ligand bifunctional catalysis.
  • The Proton/Hydride Transfer: The ruthenium center acts as the hydride donor, while the amine proton of the ethylenediamine ligand acts as the proton donor.

  • Stereocontrol: The chiral environment created by the (S,S)-TsDPEN ligand and the

    
    -arene (p-cymene) ensures that the hydride is delivered to the re-face of the acetophenone, selectively yielding the (S)-alcohol .
    

ATH_Mechanism cluster_cycle Catalytic Cycle Cat_Pre Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active_Cat Active 16e- Species (Ru-Amido Complex) Cat_Pre->Active_Cat Base (Et3N) - HCl TS Transition State (6-Membered Pericyclic) Active_Cat->TS + HCOOH + Substrate (Ketone) Product Product (S)-Alcohol + 16e- Species TS->Product Concerted H-/H+ Transfer Product->Active_Cat Cycle Regenerates

Figure 1: Simplified catalytic cycle for the Noyori Asymmetric Transfer Hydrogenation. The concerted transfer of a proton (from NH) and hydride (from Ru) avoids high-energy charged intermediates.

Materials & Equipment

Reagents Table
ReagentCAS No.RolePurity / Grade
1-[4-(benzyloxy)phenyl]ethan-1-one 54696-05-8Substrate>98% (Recrystallize if yellow)
RuCl(p-cymene)[(S,S)-TsDPEN] 192139-92-7Catalyst>97% (Strem/Sigma)
Formic Acid 64-18-6H-Source>98% Reagent Grade
Triethylamine (Et3N) 121-44-8Base>99% (Dry over KOH recommended)
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Ethyl Acetate / Hexanes -WorkupACS Grade
Equipment
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Inert Gas: Argon or Nitrogen line (balloon is sufficient).

  • Temperature Control: Oil bath or heating block set to 28–30°C.

  • Analysis: HPLC with Chiralcel OD-H column.

Experimental Protocol

Preparation of Formic Acid/Triethylamine Azeotrope (5:2)

Note: This mixture is commercially available but can be prepared fresh for optimal results.

  • Place a flask in an ice bath under a fume hood (Exothermic reaction).

  • Add Triethylamine (28 mL, 0.2 mol) .

  • Dropwise add Formic Acid (19 mL, 0.5 mol) with stirring.

  • Allow the mixture to warm to room temperature. Degas with Argon for 10 minutes before use.

Asymmetric Reduction Procedure

Scale: 10 mmol input (approx. 2.26 g of ketone).

  • Substrate Loading: In a clean, dry 50 mL RBF equipped with a stir bar, add 1-[4-(benzyloxy)phenyl]ethan-1-one (2.26 g, 10.0 mmol) .

    • Checkpoint: If the starting material is significantly colored (dark yellow/orange), recrystallize from ethanol before use to remove oxidized impurities that may poison the catalyst.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol) .

    • Ratio: This corresponds to a Substrate/Catalyst (S/C) ratio of 200:1. For larger scales (>10g), this can be increased to 500:1 or 1000:1.

  • Solvent & Reaction Initiation:

    • Evacuate the flask and backfill with Argon (3 cycles).

    • Add Dichloromethane (DCM) (5 mL) to dissolve the solids.

    • Add the prepared Formic Acid/TEA azeotrope (5 mL) via syringe.

    • Note: The reaction can also be run "neat" in the azeotrope, but DCM improves solubility for this specific benzyloxy substrate.

  • Incubation: Stir the reaction mixture at 28–30°C for 12–16 hours .

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The ketone (

      
      ) should disappear, and the alcohol (
      
      
      
      ) should appear.
  • Workup:

    • Quench the reaction by adding Water (20 mL) .

    • Extract with Dichloromethane (3 x 15 mL) .

    • Wash the combined organic layers with Saturated

      
       (20 mL)  to remove excess formic acid.
      
    • Wash with Brine (20 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is usually >95% pure. If necessary, purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Yield: Expect 2.15 – 2.25 g (95–99% yield).

Analytical Validation & QC

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Chiral HPLC is mandatory for validation.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm or 220 nm.

  • Temperature: 25°C.

  • Expected Retention Times:

    • (S)-Enantiomer (Major): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       11.5 min
      
    • (R)-Enantiomer (Minor):

      
       13.5 min
      
    • Note: Retention times vary by system; always run a racemic standard (prepared by

      
       reduction) first.
      
Spectroscopic Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.30–7.45 (m, 5H, Ph-H), 7.28 (d,
    
    
    Hz, 2H, Ar-H), 6.95 (d,
    
    
    Hz, 2H, Ar-H), 5.05 (s, 2H,
    
    
    ), 4.84 (q,
    
    
    Hz, 1H,
    
    
    ), 1.46 (d,
    
    
    Hz, 3H,
    
    
    ).
  • Optical Rotation:

    
     (c=1.0, MeOH) for the (S)-isomer.
    

Process Workflow Diagram

Workflow Start Start: 1-[4-(benzyloxy)phenyl]ethan-1-one Prep Step 1: Degas Reagents (Argon Purge) Start->Prep Reaction Step 2: Reaction Cat: Ru-TsDPEN (S,S) Solvent: DCM/FA/TEA Time: 16h @ 30°C Prep->Reaction Workup Step 3: Workup Quench (H2O) Extract (DCM) Wash (NaHCO3) Reaction->Workup Purification Step 4: Purification Flash Chromatography (Hex/EtOAc) Workup->Purification QC Step 5: QC Analysis Chiral HPLC (OD-H) NMR Verification Purification->QC

Figure 2: Operational workflow for the synthesis and validation of the target chiral alcohol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or old reagents.Recrystallize substrate.[3] Ensure Formic Acid/TEA is fresh and degassed.
Low Enantioselectivity (<90% ee) Temperature too high or wrong ligand.Lower temperature to 20°C. Confirm use of (S,S)-TsDPEN for (S)-alcohol.
Reaction Stalls Acid/Base imbalance.Add additional Formic Acid (1-2 eq) if pH > 7; catalyst requires specific pH window.
Product Racemization Acidic workup or high heat.Ensure neutralization with

is complete. Avoid heating >40°C during rotary evaporation.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • PubChem. (n.d.).[5] (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine.[5] Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[6] Tetrahedron: Asymmetry, 20(20), 2329-2347. Link

  • Sigma-Aldrich. (n.d.). Product Specification: RuCl(p-cymene)[(S,S)-TsDPEN]. Link

Sources

Method

The Strategic Application of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol in Modern Medicinal Chemistry

Introduction: The Significance of Chiral Purity in Drug Design In the landscape of contemporary drug discovery and development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Drug Design

In the landscape of contemporary drug discovery and development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms within a drug molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a critical objective in medicinal chemistry.

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol stands out as a key chiral building block in the synthetic chemist's arsenal. This molecule, possessing a single, well-defined stereocenter, serves as a versatile precursor for a range of pharmaceuticals, most notably in the class of phenylethanolamine drugs, which includes vital β2-adrenergic agonists used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). The benzyloxy group provides a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence. This application note will provide an in-depth guide to the synthesis and application of this valuable chiral intermediate, complete with detailed protocols and mechanistic insights.

Core Application: A Gateway to Enantiopure Phenylethanolamine APIs

The primary application of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol in medicinal chemistry is as a chiral synthon for the construction of the phenylethanolamine backbone. This structural motif is central to a number of β2-adrenergic agonists, which are crucial bronchodilators. The stereochemistry at the benzylic alcohol is critical for their biological activity.

A prime illustrative application is in the synthesis of (R)-Salbutamol, the enantiomer responsible for the therapeutic effects of this widely used asthma medication. The (S)-enantiomer is not only less active but has been implicated in some of the side effects associated with the racemic mixture. Therefore, an enantioselective synthesis of (R)-Salbutamol is highly desirable. This guide will focus on a proposed synthetic route to a key intermediate of (R)-Salbutamol, leveraging the stereochemistry of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

Protocol I: Enantioselective Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

The cornerstone for obtaining our target chiral alcohol is the asymmetric reduction of the prochiral ketone, 4'-(benzyloxy)acetophenone. Among the most reliable and highly enantioselective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a borane source.

Causality Behind Experimental Choices:
  • Catalyst: The (S)-CBS catalyst is chosen to produce the (S)-alcohol. The catalyst forms a complex with the borane, creating a chiral environment that forces the borane to deliver the hydride to one specific face of the ketone.

  • Borane Source: Borane-dimethyl sulfide (BMS) is a stable and convenient source of borane.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solubilizes the reagents. The reaction must be conducted under anhydrous conditions as water can react with the borane reagent and the catalyst.[4]

  • Temperature: The reaction is typically performed at or below room temperature to maximize enantioselectivity.

Experimental Workflow Diagram:

G cluster_0 CBS Reduction Workflow start Start: Inert Atmosphere reagents Dissolve (S)-CBS catalyst in anhydrous THF start->reagents add_bms Add Borane-Dimethyl Sulfide (BMS) solution reagents->add_bms complex_formation Stir for 10-15 min for catalyst-borane complex formation add_bms->complex_formation add_ketone Slowly add 4'-(benzyloxy)acetophenone in anhydrous THF complex_formation->add_ketone reaction Stir at room temperature for 1-2 hours add_ketone->reaction quench Quench with methanol at 0°C reaction->quench workup Aqueous workup and extraction quench->workup purification Purify by column chromatography workup->purification product Product: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol purification->product

Caption: Workflow for the CBS reduction of 4'-(benzyloxy)acetophenone.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of ketone).

  • Borane Addition: Slowly add a 2.0 M solution of borane-dimethyl sulfide (BMS) in THF (0.6 eq.) to the catalyst solution at room temperature. Stir the mixture for 10-15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 4'-(benzyloxy)acetophenone (1.0 eq.) in anhydrous THF (5 mL per mmol). Add this solution dropwise to the catalyst-borane complex mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly add methanol (5 mL) to quench the excess borane.

  • Work-up: Add 1 M HCl (10 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a white solid.

ParameterValueReference
Enantiomeric Excess (ee) >95%[1][3]
Yield 90-98%[2][5]

Protocol II: Stereochemical Inversion and Amine Introduction via the Mitsunobu Reaction

To proceed towards the synthesis of (R)-Salbutamol, the stereochemistry at the benzylic carbon must be inverted from (S) to (R), and a nitrogen functionality needs to be introduced. The Mitsunobu reaction is an ideal choice for this transformation, as it proceeds with a clean inversion of stereochemistry.[6][7][8][9][10] We will use phthalimide as the nitrogen nucleophile, which can be subsequently deprotected to reveal the primary amine.

Causality Behind Experimental Choices:
  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the classic reagents for the Mitsunobu reaction. They activate the alcohol for nucleophilic attack.

  • Nucleophile: Phthalimide is an excellent nitrogen nucleophile for the Mitsunobu reaction due to its acidity (pKa ≈ 8.3). This allows for the formation of the phthalimide anion, which then acts as the nucleophile.

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, and then allowed to warm to room temperature.

Experimental Workflow Diagram:

G cluster_1 Mitsunobu Reaction Workflow start Start: Inert Atmosphere reagents Dissolve (1S)-alcohol, PPh₃, and Phthalimide in anhydrous THF start->reagents cool Cool to 0°C reagents->cool add_diad Add DIAD dropwise cool->add_diad reaction Stir and warm to room temperature overnight add_diad->reaction workup Concentrate and purify by column chromatography reaction->workup product Product: (R)-N-(1-(4-(benzyloxy)phenyl)ethyl)phthalimide workup->product

Caption: Workflow for the Mitsunobu reaction of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.). Dissolve the solids in anhydrous THF (10 mL per mmol of alcohol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-N-(1-(4-(benzyloxy)phenyl)ethyl)phthalimide.

ParameterValueReference
Stereochemistry Inversion (S to R)[6][10]
Yield 70-90%[7][9]

The Path Forward: Elaboration to a β2-Adrenergic Agonist

The product from the Mitsunobu reaction, (R)-N-(1-(4-(benzyloxy)phenyl)ethyl)phthalimide, is a key intermediate. The synthesis can be advanced towards (R)-Salbutamol through the following conceptual steps:

  • Deprotection of Phthalimide: The phthalimide group can be removed using hydrazine hydrate in ethanol to unmask the primary amine, yielding (R)-1-(4-(benzyloxy)phenyl)ethanamine.

  • N-Alkylation: The primary amine can be alkylated with a suitable electrophile to introduce the tert-butyl group characteristic of Salbutamol.

  • Debenzylation: The benzyl protecting group on the phenolic oxygen can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol.[11]

  • Aromatic Functionalization: Introduction of the hydroxymethyl group at the 3-position of the aromatic ring would complete the synthesis.

This proposed pathway highlights how the initial stereocenter in (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is strategically utilized and inverted to set the crucial stereochemistry of the final drug molecule.

Conclusion: A Versatile and Indispensable Chiral Building Block

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a testament to the power of chiral building blocks in modern medicinal chemistry. Its efficient, enantioselective synthesis via methods like the CBS reduction provides a reliable source of this key intermediate. The subsequent stereospecific transformations, exemplified by the Mitsunobu reaction, allow for the precise construction of complex chiral molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and application of such chiral synthons is essential for the development of safer and more effective enantiopure pharmaceuticals. The protocols and insights provided herein serve as a practical guide to harnessing the potential of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol in the synthesis of medicinally important compounds.

References

  • Enantioselective synthesis of (R)-salbutamol hydrochloride. (2025).
  • Mitsunobu Reaction. (2019, August 26).
  • Enantioselective synthesis of bronchodilating agent (R)-Salmeterol. Retrieved from a relevant chemical synthesis journal.
  • Corey-Bakshi-Shibata Reduction. (2025, February 26).
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. (2025).
  • Corey–Itsuno reduction. In Wikipedia.
  • Process for preparing (R)-salbutamol. (n.d.).
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1).
  • Application Note – Mitsunobu. (n.d.).
  • Mitsunobu Reaction. (n.d.).
  • Mitsunobu reaction. (n.d.).
  • Corey-Bakshi-Shibata Reduction. (n.d.).
  • Phenylethanolamine. In Wikipedia.
  • Process for the preparation of salmeterol and its intermediates. (n.d.).
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.).
  • Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. (2023, July 28). MDPI.
  • Process For Preparation Of Salbutamol Sulphate. (n.d.).
  • Method for synthesizing -salmeterol. (n.d.).
  • Salmeterol Impurities Manufacturers & Suppliers. (n.d.).
  • A PROCESS FOR THE PREPARATION OF OPTICALLY PURE R (-) SALBUTAMOL AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. (2006, September 25).
  • Process for the preparation of salmeterol and its intermediates. (n.d.).
  • Long-Acting Beta-Agonists (LABAs). (2024, May 15).
  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022, December 28). MDPI.
  • Phenylethanolamine. (n.d.). PubChem.
  • Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. (n.d.). PubMed.
  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. (n.d.). PMC.
  • Long-acting β2 agonist (LABA) with a long-acting muscarinic receptor antagonist (LAMA) promotes human airway smooth muscle (HASM) relaxation and circumvents β2 adrenergic receptor tachyphylaxis. (n.d.). PMC.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI.
  • Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. (2020, December 14). PMC.
  • Ultra long-acting β 2 -agonists in development for asthma and chronic obstructive pulmonary disease. (2025, August 6).

Sources

Application

Application Note: Biocatalytic Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Executive Summary This application note details a robust, scalable protocol for the asymmetric synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) via biocatalytic reduction. Unlike traditional chemoca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) via biocatalytic reduction. Unlike traditional chemocatalytic methods (e.g., Corey-Bakshi-Shibata reduction) which often require cryogenic conditions and heavy metal catalysts, this enzymatic route operates at ambient temperature (30°C) in aqueous buffer, delivering superior enantiomeric excess (>99% ee) and high yields (>95%).

The protocol utilizes an (S)-selective Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system. Special emphasis is placed on overcoming the solubility challenges presented by the hydrophobic benzyloxy moiety through an optimized cosolvent system.

Strategic Analysis & Reaction Pathway

Target Molecule Significance

The target alcohol, (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, serves as a critical chiral building block for various pharmaceutical intermediates, particularly in the synthesis of adrenergic receptor agonists and other bioactive phenylethanolamine derivatives. The (S)-configuration is frequently the bioactive eutomer, necessitating a synthesis with high stereochemical fidelity.

Biocatalytic Strategy

The conversion involves the enantioselective reduction of the prochiral ketone, 1-[4-(benzyloxy)phenyl]ethanone (4'-benzyloxyacetophenone).

  • Enzyme Selection: We employ an NADH/NADPH-dependent Alcohol Dehydrogenase (ADH). Based on Prelog's rule, ADHs from Rhodococcus ruber (ADH-A) typically yield (S)-alcohols from acetophenone derivatives, whereas Lactobacillus kefir ADH (LkADH) often yields (R)-alcohols. Therefore, an ADH-A type enzyme is selected.

  • Cofactor Regeneration: To make the process economically viable, the expensive cofactor (NADPH) is recycled in situ using Glucose Dehydrogenase (GDH) and Glucose. This system is thermodynamically favorable due to the irreversible oxidation of glucose to gluconolactone (which hydrolyzes to gluconic acid).

Reaction Pathway Diagram

BiocatalyticPathway Substrate 4'-Benzyloxyacetophenone KRED KRED / ADH-A (S-Selective) Substrate->KRED Product (1S)-Alcohol Product NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Product KRED->NADP GDH->NADPH GDH->Gluconic

Caption: Coupled enzymatic reduction cycle showing the substrate reduction driven by NADPH, which is regenerated via the oxidation of glucose.

Materials and Methods

Reagents and Equipment
CategoryItemSpecification/Source
Substrate 1-[4-(benzyloxy)phenyl]ethanone>98% Purity (Sigma/Aldrich or Combi-Blocks)
Enzyme 1 KRED-S (e.g., Rhodococcus ruber ADH-A)Commercial Screening Kit (Codexis/Daicel) or lyophilized cells
Enzyme 2 Glucose Dehydrogenase (GDH-105)Cofactor recycling enzyme (Codexis/Amano)
Cofactor NADP+ disodium saltCatalytic quantity (1.0 mM final conc.)[1]
Co-substrate D-Glucose1.5 equivalents relative to ketone
Buffer Potassium Phosphate (KPi)100 mM, pH 7.0
Solvent DMSO or MTBECosolvent for solubility enhancement
Analytics HPLC SystemUV Detector (254 nm), Chiral Column (Chiralcel OB-H or AD-H)
Protocol A: Enzyme Screening (Micro-scale)

Objective: Confirm activity and enantioselectivity of the KRED candidate.

  • Preparation of Stock Solutions:

    • Substrate Stock: Dissolve 50 mg of ketone in 1 mL DMSO.

    • Cofactor Mix: Dissolve 200 mg Glucose and 10 mg NADP+ in 10 mL KPi Buffer (100 mM, pH 7.0). Add 5 mg GDH.

  • Reaction Assembly:

    • In a 2 mL HPLC vial or deep-well plate, dispense 900 µL of Cofactor Mix .

    • Add 1-5 mg of KRED enzyme powder.

    • Initiate reaction by adding 50 µL of Substrate Stock (Final substrate conc: ~10 mM, 5% DMSO).

  • Incubation:

    • Shake at 30°C, 250 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds.

    • Centrifuge to separate phases.

    • Analyze the organic layer via Chiral HPLC (see Section 4).

Protocol B: Preparative Scale Synthesis (1 Gram)

Objective: Isolate high-purity (1S)-alcohol.

Critical Control Point (Solubility): The benzyloxy group makes the substrate highly hydrophobic. To prevent precipitation and ensure reaction rate, a biphasic system (Buffer/MTBE) or high cosolvent loading (10-20% DMSO) is required. This protocol uses the DMSO Cosolvent Method for simplicity and enzyme stability.

  • Reaction Mixture Setup (Total Volume: 50 mL):

    • Buffer: 40 mL Potassium Phosphate buffer (100 mM, pH 7.0).

    • Glucose: 1.2 g (6.6 mmol, ~1.5 eq).

    • NADP+: 20 mg (Catalytic amount).

    • GDH: 20 mg (~50 Units).

    • KRED Enzyme: 50 mg (Loading depends on specific activity; adjust to achieve complete conversion in <24h).

  • Substrate Addition:

    • Dissolve 1.0 g (4.4 mmol) of 1-[4-(benzyloxy)phenyl]ethanone in 5 mL DMSO (warm slightly if necessary).

    • Add the DMSO solution dropwise to the stirring buffer mixture. Note: A cloudy emulsion will form; this is normal.

  • Reaction Monitoring:

    • Incubate at 30°C with overhead stirring (avoid magnetic bars if emulsion is thick, though magnetic is usually fine here) at 250 rpm.

    • pH Control: Check pH every 4-6 hours. If pH drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH to maintain pH 7.0. Self-Validating Step: If pH does not drop, the reaction is not proceeding.

  • Workup (Downstream Processing):

    • After 24 hours (or when HPLC shows >99% conversion), quench by adding 50 mL Ethyl Acetate.

    • Filter through a Celite pad to remove enzyme debris (emulsion breaking).

    • Separate phases. Extract aqueous layer 2x with 30 mL EtOAc.

    • Combine organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: The crude product is often >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Hexane:EtOAc 80:20).

Analytical Controls

To validate the "Trustworthiness" of the result, precise analytical methods are required.

Chiral HPLC Method[2]
  • Column: Daicel Chiralcel OB-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate for OB-H):

    • (R)-Enantiomer: ~12 min

    • (S)-Enantiomer: ~15 min

    • Ketone Substrate: ~8 min

    • Note: Always run a racemic standard (produced via NaBH4 reduction) to confirm retention times.

Results & Discussion

Expected Performance Data
ParameterValueNotes
Conversion > 98%Driven by GDH/Glucose equilibrium.
Isolated Yield > 90%Minimal loss during extraction.
Enantiomeric Excess > 99% (S)High specificity of ADH-A type enzymes.
Reaction Time 18 - 24 HoursDependent on enzyme loading.
Troubleshooting Guide
  • Low Conversion:

    • Cause: pH drop inhibits enzyme. Solution: Active titration with NaOH.

    • Cause: Substrate inhibition/insolubility. Solution: Increase DMSO to 15% or switch to a biphasic system (Buffer overlayed with 20% MTBE).

  • Low Enantioselectivity:

    • Cause: Wrong enzyme variant or thermal racemization (rare at 30°C). Solution: Screen alternative KRED variants; ensure temperature does not exceed 30°C.

Experimental Workflow Diagram

Workflow Start Start: 1g Substrate Solubilization Dissolve in DMSO (10% v/v) Start->Solubilization Reaction Add to Buffer + KRED + GDH/Glucose (pH 7.0, 30°C) Solubilization->Reaction Monitoring Monitor pH & HPLC (Target: >99% Conv) Reaction->Monitoring Monitoring->Reaction Adjust pH/Time Extraction Extract with EtOAc Filter through Celite Monitoring->Extraction Conversion Complete Purification Concentrate & Recrystallize Extraction->Purification End Final Product: (1S)-Alcohol (>99% ee) Purification->End

Caption: Step-by-step workflow from substrate solubilization to final product isolation.

References

  • Enantioselective Reduction of Acetophenones: Contente, M. L., et al. (2016). "Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu)." Organic & Biomolecular Chemistry. Link

  • Rhodococcus ADH Characteristics: Stampfer, W., et al. (2002). "Biocatalytic asymmetric hydrogen transfer employed in the synthesis of (S)-alcohols." Angewandte Chemie International Edition. Link

  • General Protocol for KREDs: Codexis Inc. "Ketoreductase Screening Kits and Protocols." Link

  • Biphasic Systems in Biocatalysis: Gröger, H., et al. (2003).[3] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters. Link

  • Substrate Data: PubChem Compound Summary for CID 11238475, (1S)-1-[4-(benzyloxy)phenyl]ethanol. Link

Sources

Method

Application Notes and Protocols: The Strategic Role of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol in Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. The biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. The biological activity of chiral drugs is often dictated by a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects[][2][3]. This reality has driven the demand for robust and efficient methods for asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds[][3][4]. Chiral intermediates, such as (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, are fundamental building blocks in the construction of these complex, single-enantiomer active pharmaceutical ingredients (APIs).

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a benzyloxy-substituted phenyl ring. This molecule serves as a valuable precursor in multi-step synthetic routes, where its stereocenter can be strategically transferred to the target API. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthesis. This application note will provide a detailed exploration of the use of this chiral alcohol and its derivatives in the synthesis of a key pharmaceutical agent, Arformoterol, the active (R,R)-enantiomer of Formoterol.

Core Application: Asymmetric Synthesis of Arformoterol, a Long-Acting β2-Adrenergic Agonist

Arformoterol is a potent and long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD)[5][6]. The therapeutic efficacy of Formoterol is almost exclusively attributed to its (R,R)-enantiomer, Arformoterol[7]. Consequently, the development of stereoselective synthetic routes to Arformoterol is a significant area of pharmaceutical research and manufacturing. A key strategy in the synthesis of Arformoterol involves the use of a chiral epoxide intermediate, (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane, which is in turn synthesized from a chiral bromohydrin precursor. This precursor can be derived from an analogue of our topic compound, (1R)-1-(4-benzyloxy-3-nitrophenyl)ethan-1-ol.

Synthetic Strategy Overview

The overall synthetic strategy for Arformoterol leverages the chirality of a key benzylic alcohol intermediate to establish one of the two stereocenters in the final drug molecule. The synthesis can be conceptually broken down into the following key stages:

  • Asymmetric Synthesis of the Chiral Alcohol: The synthesis begins with the enantioselective reduction of a prochiral ketone, 4-(benzyloxy)-3-nitroacetophenone, to yield the chiral alcohol, (1R)-1-(4-benzyloxy-3-nitrophenyl)ethan-1-ol. This step is crucial for establishing the initial stereocenter.

  • Formation of the Chiral Bromohydrin and Epoxide: The chiral alcohol is then converted into a key intermediate, (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol. This bromohydrin is subsequently cyclized to form the chiral epoxide, (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane.

  • Coupling with a Chiral Amine: The chiral epoxide is then coupled with a second chiral building block, (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine), in a nucleophilic ring-opening reaction. This step forms the carbon-nitrogen bond and establishes the second stereocenter of the Arformoterol backbone.

  • Final Transformations and Deprotection: The synthesis is completed through a series of transformations including reduction of the nitro group, formylation of the resulting amine, and finally, removal of the benzyl protecting groups to yield Arformoterol.

This synthetic approach is illustrated in the following workflow diagram:

G cluster_0 Stage 1: Chiral Alcohol Synthesis cluster_1 Stage 2: Epoxide Formation cluster_2 Stage 3: Coupling Reaction cluster_3 Stage 4: Final Steps Prochiral Ketone 4-(Benzyloxy)-3-nitroacetophenone Chiral Alcohol (1R)-1-(4-Benzyloxy-3-nitrophenyl)ethan-1-ol Prochiral Ketone->Chiral Alcohol Asymmetric Reduction Bromohydrin (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol Chiral Alcohol->Bromohydrin Bromination Epoxide (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane Bromohydrin->Epoxide Cyclization Coupled Intermediate Protected Arformoterol Precursor Epoxide->Coupled Intermediate Chiral Amine (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine) Chiral Amine->Coupled Intermediate Nucleophilic Ring Opening Arformoterol Arformoterol Coupled Intermediate->Arformoterol Reduction, Formylation, Deprotection

Caption: Synthetic workflow for Arformoterol.

Detailed Experimental Protocols

The following protocols are representative procedures based on established synthetic methodologies for Arformoterol and related compounds[5][8][9].

Protocol 1: Asymmetric Reduction of 4-(Benzyloxy)-3-nitroacetophenone

This protocol describes the enantioselective reduction of the prochiral ketone to the corresponding (R)-alcohol using a chiral catalyst system.

Materials and Reagents:

  • 4-(Benzyloxy)-3-nitroacetophenone

  • (1R,2S)-1-Amino-2-indanol

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of (1R,2S)-1-amino-2-indanol in anhydrous THF under an inert atmosphere, add BH3·SMe2 dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

  • Cool the catalyst solution to 0 °C and add a solution of 4-(benzyloxy)-3-nitroacetophenone in anhydrous THF dropwise.

  • Add BH3·SMe2 dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (1R)-1-(4-benzyloxy-3-nitrophenyl)ethan-1-ol.

Expected Yield and Enantiomeric Excess:

ParameterExpected Value
Yield>90%
Enantiomeric Excess (ee)>98%
Protocol 2: Synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol

This protocol details the conversion of the chiral alcohol to the corresponding bromohydrin.

Materials and Reagents:

  • (1R)-1-(4-Benzyloxy-3-nitrophenyl)ethan-1-ol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (1R)-1-(4-benzyloxy-3-nitrophenyl)ethan-1-ol and triphenylphosphine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add N-bromosuccinimide portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol.

Protocol 3: Synthesis of (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane

This protocol describes the cyclization of the bromohydrin to the chiral epoxide.

Materials and Reagents:

  • (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol

  • Potassium carbonate (K2CO3)

  • Methanol

  • Toluene

Procedure:

  • To a solution of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol in toluene and methanol, add potassium carbonate.

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC[5].

  • After the reaction is complete, cool the mixture and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane.

Causality and Rationale in Experimental Design

The choice of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol and its analogues as a chiral precursor is underpinned by several key principles of asymmetric synthesis:

  • Stereocontrol: The initial asymmetric reduction establishes a stereocenter with high fidelity. This chirality is then transferred through subsequent reactions, ultimately dictating the stereochemistry of the final API. The use of a chiral catalyst, such as an oxazaborolidine derived from a chiral amino alcohol, creates a chiral environment that favors the formation of one enantiomer of the product alcohol over the other[5][9].

  • Protecting Group Strategy: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. This is crucial as the free phenol is acidic and could interfere with subsequent reaction steps, particularly those involving basic or organometallic reagents. The benzyl group is stable under the conditions of bromination, epoxidation, and coupling, and can be cleanly removed in the final step by catalytic hydrogenation[10][11].

  • Convergent Synthesis: The overall strategy represents a convergent synthesis, where two complex chiral fragments are prepared separately and then joined together in a later step[5][9]. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the main carbon skeleton is built up sequentially.

The relationship between the key intermediates and the final product is depicted in the following diagram:

G A 4-(Benzyloxy)-3- nitroacetophenone B (1R)-1-(4-Benzyloxy-3- nitrophenyl)ethan-1-ol A->B Asymmetric Reduction C (R)-1-(4-Benzyloxy-3- nitrophenyl)-2-bromo-ethanol B->C Bromination D (R)-2-(4-Benzyloxy-3- nitrophenyl)oxirane C->D Cyclization F Protected Arformoterol D->F E (R)-N-benzyl-2-(4-methoxy- phenyl)-1-(methylethylamine) E->F Coupling G Arformoterol F->G Final Steps

Caption: Key intermediates in Arformoterol synthesis.

Conclusion

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol and its structurally related analogues are pivotal chiral building blocks in the asymmetric synthesis of pharmaceuticals. The detailed application in the synthesis of Arformoterol highlights the strategic importance of these molecules in establishing key stereocenters with high efficiency and control. The protocols and rationale presented herein provide a comprehensive guide for researchers and drug development professionals on the effective utilization of this class of chiral alcohols in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.

References

  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Kim, Y., et al. (2007). Asymmetric Formal Synthesis of (-)-Formoterol and (-)-Tamsulosin. Semantic Scholar. [Link]

  • (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Thieme Phyto. [Link]

  • Google Patents. (2009). WO2009147383A1 - Process for the synthesis of arformoterol.
  • (2025). Assymetric formal synthesis of (-)-formoterol and (-)-tamsulosin. ResearchGate. [Link]

  • (2006). Arformoterol Tartrate. Drugs of the Future. [Link]

  • Kim, Y., et al. (2007). ASYMMETRIC FORMAL SYNTHESIS OF (–)-FORMOTEROL AND (–)-TAMSULOSIN. HETEROCYCLES, 71(10), 2235-2243. [Link]

  • Google Patents. (2000). US6040344A - Formoterol process.
  • Google Patents. (2015). EP2285770B1 - Process for the synthesis of arformoterol.
  • (n.d.). Synthesis of (R,R)-formoterol. Reaction conditions: (a) K2CO3,THF/MeOH;... ResearchGate. [Link]

  • Qiu, P. C., et al. (2012). Synthesis of Arformoterol Tartrate. Chinese Journal of Pharmaceuticals, 43(9), 721-725. [Link]

  • Hett, R., et al. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development, 2(2), 96-99. [Link]

  • Jiang, G. (2014). Synthetic method of formoterol fumarate important intermediate benzyl ether compound. SciSpace. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]

  • (2020). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. [Link]

  • Google Patents. (2013).
  • Google Patents. (2011).
  • Estévez, J., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(11), 1787-1798. [Link]

  • (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol. RSC Publishing. [Link]

  • (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]

  • (2023). Chiral drugs. LabMed Discovery. [Link]

  • (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Chemistry. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(2), 119-133. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol via Asymmetric Transfer Hydrogenation

-cymene)[(S,S)-TsDPEN] Target: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Executive Summary This application note details a robust protocol for the enantioselective synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , a cri...

Author: BenchChem Technical Support Team. Date: February 2026


-cymene)[(S,S)-TsDPEN]
Target:  (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Executive Summary

This application note details a robust protocol for the enantioselective synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , a critical chiral intermediate in the synthesis of liquid crystals and bioactive ether derivatives.

Unlike traditional high-pressure hydrogenation (H₂/Pd-C), which poses a high risk of hydrogenolysis (cleavage) of the benzyl ether protecting group, Asymmetric Transfer Hydrogenation (ATH) utilizes a ruthenium-arene complex to effect chemoselective reduction of the ketone. By employing the Noyori-Ikariya class catalyst RuCl(


-cymene)[(S,S)-TsDPEN]  with a formic acid/triethylamine azeotrope, this protocol ensures high enantiomeric excess (>95% ee), complete conversion, and preservation of the acid-sensitive benzyl moiety.

Mechanistic Principles & Experimental Strategy

Why ATH? (Chemo-selectivity)

The synthesis of the target alcohol presents a chemoselectivity challenge. The substrate contains two reducible functionalities:

  • The ketone (C=O) – Target for reduction.[1]

  • The benzyl ether (Ar-O-Bn) – Susceptible to cleavage under standard hydrogenation.

ATH operates via a metal-ligand bifunctional mechanism that does not require molecular hydrogen gas or heterogeneous metal surfaces, thereby eliminating the risk of debenzylation.

The Catalyst System

The reaction utilizes RuCl(


-cymene)[(S,S)-TsDPEN] .[2]
  • Chiral Source: The (S,S)-configured diamine ligand directs the hydride transfer to the Si-face of the ketone, yielding the (S)-alcohol .

  • Hydrogen Donor: The Formic Acid/Triethylamine (TEAF) complex serves as the hydride source. Unlike Isopropanol (which allows reversible hydrogen transfer), TEAF drives the reaction irreversibly due to the release of CO₂ gas, ensuring 100% conversion.

Mechanistic Diagram

The following diagram illustrates the outer-sphere mechanism where the ruthenium center and the amine ligand cooperatively transfer a hydride and a proton to the substrate.

ATH_Mechanism Figure 1: Metal-Ligand Bifunctional Catalysis Cycle (Noyori-Ikariya Mechanism) PreCat Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (16e- Species) ActiveCat Active Hydride Species Ru-H(p-cymene)[(S,S)-TsDPEN] (18e- Species) PreCat->ActiveCat + HCOOH (- CO2) TS Transition State (Six-Membered Cycle) Concerted H- / H+ Transfer ActiveCat->TS + Substrate TS->PreCat Regeneration (- Product) Product Product (1S)-Alcohol + CO2 (Irreversible) TS->Product Substrate Substrate 4-Benzyloxyacetophenone Substrate->TS HSource H-Source HCOOH / TEA HSource->ActiveCat

Detailed Experimental Protocol

Materials & Reagents Table

Note: Molar equivalents are based on the limiting reagent (Ketone).

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-(Benzyloxy)acetophenone Substrate1.0226.2711.31 g (50 mmol)
RuCl(

-cymene)[(S,S)-TsDPEN]
Catalyst0.005 (0.5 mol%)636.19159 mg
Formic Acid/TEA (5:2) H-Donor/Solvent5.0 (vol)-25 mL
Dichloromethane (DCM) Co-Solvent2.0 (vol)-10 mL (Optional)
Ethyl Acetate Extraction--As needed
Step-by-Step Procedure
Step 1: Reaction Setup
  • Glassware: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon (3 cycles). Note: While Ru-TsDPEN is relatively air-stable, oxygen exclusion prevents catalyst deactivation over long reaction times.

  • Charging: Add 4-(benzyloxy)acetophenone (11.31 g) to the flask.

  • Solvent/Reagent: Add the Formic Acid/Triethylamine (5:2) azeotrope mixture (25 mL). If solubility is poor, add degassed DCM (10 mL) to ensure a homogeneous solution.

  • Catalyst Addition: Add the RuCl(

    
    -cymene)[(S,S)-TsDPEN]  (159 mg) in one portion.
    
Step 2: Reaction Monitoring
  • Stir the mixture vigorously at 25–30°C (Room Temperature) .

    • Critical: Do not heat above 40°C as this degrades enantioselectivity.

  • CO₂ Evolution: Bubbling will be observed; ensure the system is vented (e.g., via a needle or bubbler).

  • TLC Check: Monitor consumption of starting material (Hexane/EtOAc 7:3).

    • Typical Duration: 12–24 hours.

Step 3: Quench & Work-up
  • Quench: Slowly pour the reaction mixture into Water (100 mL) .

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash the combined organic layers with:

    • Saturated NaHCO₃ (2 x 50 mL) to remove residual formic acid.

    • Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification
  • Crude Analysis: The crude product is typically a white to off-white solid.

  • Recrystallization (Recommended): Dissolve the solid in minimal hot Ethyl Acetate and slowly add Hexane until turbidity appears. Cool to 4°C overnight. This often upgrades ee from 96% to >99%.

  • Flash Chromatography (Alternative): Silica gel, eluting with Hexane/EtOAc (8:2).

Process Workflow & Validation

Workflow Diagram

Workflow Figure 2: Synthesis and Purification Workflow Start Start: 4-Benzyloxyacetophenone Mix Add TEAF + Ru-Catalyst Stir at 25°C under N2 Start->Mix Check TLC/HPLC Check Conversion >98%? Mix->Check Check->Mix No (Extend Time) Quench Quench with Water Extract with EtOAc Check->Quench Yes Wash Wash: NaHCO3 (remove acid) Wash: Brine Quench->Wash Purify Recrystallization (Hexane/EtOAc) Wash->Purify Final Final Product: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Purify->Final

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate Conversion and Enantiomeric Excess (ee) .

A. 1H NMR (CDCl₃, 400 MHz)
  • Diagnostic Shift: The ketone methyl singlet (~2.5 ppm) disappears. A new doublet appears at ~1.48 ppm (3H, d, J=6.4 Hz) corresponding to the methyl group adjacent to the chiral center.

  • Chiral Proton: A quartet appears at ~4.85 ppm (1H, q) .

  • Benzyl Protons: A singlet at ~5.05 ppm (2H, s) confirms the benzyl ether is intact.

B. Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (Verify with racemate).

  • Target Specification: >98% ee after recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or old TEAF reagent.Use fresh TEAF (Formic acid absorbs water). Degas solvents thoroughly.[3]
Low Enantioselectivity (<90%) Reaction temperature too high.Maintain temp <30°C. Ensure (S,S)-ligand purity.
Debenzylation Observed (Rare in ATH) Contamination with Pd/Pt?Ensure glassware is free of hydrogenation metal residues. Use dedicated glassware.
Product is Oily/Yellow Residual TEA or Formic Acid.Perform an additional wash with 1M HCl (dilute) followed by NaHCO₃.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5][6][7][8][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][2][7] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • PubChem. (2023). (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine.[10] Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[4][9] Tetrahedron: Asymmetry, 20(20), 2329-2347. Link

Sources

Method

Application Note &amp; Protocol: A Scalable, High-Fidelity Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol via Asymmetric Transfer Hydrogenation

Abstract & Introduction (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its stereocenter is a critical determinant of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its stereocenter is a critical determinant of biological activity, making enantiomerically pure synthesis a paramount objective. The asymmetric reduction of the corresponding prochiral ketone, 4'-(benzyloxy)acetophenone, represents the most direct and efficient route to this chiral alcohol.[1][2] Among the various methods for enantioselective ketone reduction, catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful, scalable, and operationally simple strategy, particularly for industrial applications.[3][4]

This application note provides a comprehensive, field-tested guide for the large-scale synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. We eschew stoichiometric chiral reagents in favor of a highly efficient ruthenium-based catalytic system.[5][6] The protocol details a robust process from starting material preparation to final product purification and characterization, with an emphasis on the causal logic behind procedural choices, process safety at scale, and methods for ensuring self-validation through in-process controls.

Strategic Rationale: The Case for Asymmetric Transfer Hydrogenation (ATH)

The selection of a synthetic strategy for large-scale production must balance efficiency, cost, safety, and environmental impact. While methods like enzymatic reductions or borane reductions with oxazaborolidine catalysts can provide high enantioselectivity, ATH offers a superior combination of features for industrial-scale synthesis.[7][8][9]

Key Advantages of the ATH Approach:

  • Safety: The process avoids the use of high-pressure hydrogen gas, mitigating significant safety risks associated with hydrogenation reactors.[10][11] Instead, it employs readily available, liquid hydrogen donors like isopropanol or formic acid.[7]

  • High Atom Economy: ATH is a highly efficient process, formally transferring a hydrogen molecule from the donor to the substrate with minimal waste.

  • Low Catalyst Loading: The chosen Ruthenium-based catalyst system is highly active, allowing for very low catalyst loadings (typically <0.5 mol%), which is economically favorable.[5]

  • Operational Simplicity: The reaction is typically run at or near ambient temperature and pressure in standard glass-lined reactors, simplifying the required equipment and infrastructure.[6]

The core of this process is the in-situ formation of a chiral ruthenium hydride species from a catalyst precursor, such as [RuCl2(p-cymene)]2, and a chiral diamine ligand, (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). This complex selectively delivers a hydride to one enantiotopic face of the prochiral ketone, directed by the chiral ligand.

Proposed Catalytic Cycle

The catalytic cycle for Ru-TsDPEN catalyzed transfer hydrogenation is a well-established, concerted, outer-sphere mechanism. The process begins with the reaction of the Ru(II) precursor with the chiral ligand and deprotonation by a base to form the active 16-electron Ru-hydride species. This species then coordinates with the ketone substrate, and hydrogen is transferred through a six-membered pericyclic transition state.

ATH_Mechanism cluster_main Asymmetric Transfer Hydrogenation Catalytic Cycle Ru_Precursor [Ru(II)] Precursor + (S,S)-TsDPEN Active_Catalyst Active 16e⁻ Ru-H Catalyst Ru_Precursor->Active_Catalyst + Base - HX Transition_State Six-Membered Transition State Active_Catalyst->Transition_State + Ketone (Substrate) Acetone Acetone (Byproduct) Active_Catalyst->Acetone Product_Complex [Ru]-Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Chiral Alcohol + H-Donor (iPrOH) Alcohol (1S)-Product Product_Complex->Alcohol Ketone 4'-(Benzyloxy)acetophenone Ketone->Transition_State iPrOH Isopropanol (H-Donor) iPrOH->Product_Complex

Figure 1: Proposed Catalytic Cycle for ATH.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel. A thorough risk assessment must be performed before commencing any scale-up activity.[11][12]

Overall Experimental Workflow

Workflow Start PART A: Starting Material Synthesis 4-Hydroxyacetophenone + Benzyl Bromide Ketone 4'-(Benzyloxy)acetophenone Start->Ketone ATH PART B: Asymmetric Transfer Hydrogenation [Ru]/TsDPEN Catalyst, Isopropanol Ketone->ATH Crude_Product Crude (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol ATH->Crude_Product Workup PART C: Workup & Isolation Aqueous Quench & Extraction Crude_Product->Workup Purification PART D: Purification Recrystallization Workup->Purification Final_Product Pure (1S)-Product (>99% ee, >99.5% Purity) Purification->Final_Product QC PART E: Quality Control NMR, Chiral HPLC, Purity Analysis Final_Product->QC

Figure 2: High-level workflow for the synthesis.

Safety & Hazard Analysis

Scaling chemical reactions introduces hazards that may not be apparent at the lab scale, primarily related to heat transfer and material handling.[10][13]

  • Thermal Hazards: The reaction is mildly exothermic. Ensure the reaction vessel is equipped with efficient cooling. Do not add reagents in large single portions. Monitor the internal temperature continuously.[11] A plan for emergency cooling (e.g., an ice bath) should be in place.

  • Chemical Hazards:

    • Potassium hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle as a solution where possible to minimize dust.

    • Benzyl Bromide: Lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Isopropanol/Toluene: Flammable solvents. Ensure all equipment is properly grounded and eliminate all potential ignition sources.

  • PPE: At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves are required.

PART A: Synthesis of 4'-(Benzyloxy)acetophenone (Starting Material)
  • Reactor Setup: Charge a 10 L glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 4-hydroxyacetophenone (1.00 kg, 7.34 mol) and acetone (5 L).

  • Base Addition: Add anhydrous potassium carbonate (1.22 kg, 8.81 mol, 1.2 equiv).

  • Alkylation: Begin stirring and add benzyl bromide (1.38 kg, 8.08 mol, 1.1 equiv) dropwise over 1 hour, maintaining the internal temperature below 40°C.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of 4-hydroxyacetophenone by TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 500 mL). Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Slurry the crude solid in ethanol (3 L) and heat to 60°C for 30 minutes. Cool to 5°C, hold for 1 hour, and then filter the solid. Wash the cake with cold ethanol (2 x 500 mL) and dry under vacuum at 50°C to a constant weight.

    • Expected Yield: ~1.50 kg (90%) of 4'-(benzyloxy)acetophenone as a white crystalline solid.[14]

PART B: Asymmetric Transfer Hydrogenation
  • Reactor Setup: To a clean and dry 20 L reactor equipped as before, charge 4'-(benzyloxy)acetophenone (1.36 kg, 6.0 mol), [RuCl2(p-cymene)]2 (3.67 g, 6.0 mmol, 0.1 mol%), and (1S,2S)-TsDPEN (4.40 g, 12.0 mmol, 0.2 mol%).

  • Inerting: Purge the vessel with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed isopropanol (12 L).

  • Catalyst Activation & Reaction: Begin stirring and warm the mixture to 30°C. Prepare a solution of potassium hydroxide (85%, 4.7 g, 0.07 mol) in isopropanol (200 mL) and add it to the reactor over 15 minutes. The solution should turn a deep reddish-brown. Maintain the reaction at 30°C.

  • In-Process Control (IPC): Monitor the reaction progress every hour using chiral HPLC to determine both conversion and enantiomeric excess (e.e.). The reaction is typically complete within 4-8 hours. The target is >99.5% conversion and >99% e.e.

PART C: Workup & Isolation
  • Quench: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding deionized water (5 L).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the isopropanol (approx. 10 L of distillate).

  • Extraction: Add toluene (8 L) to the remaining aqueous slurry and stir for 30 minutes. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 L) and then with brine (2 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a pale oil or waxy solid.

PART D: Purification by Recrystallization

Purification via chromatography is impractical and hazardous at this scale.[10] Recrystallization is the preferred method.

  • Solvent Selection: A suitable solvent system is a mixture of toluene and heptane.

  • Procedure: Dissolve the crude product in a minimum amount of hot toluene (approx. 2.5 L) at 70-80°C. Once fully dissolved, slowly add heptane (approx. 5 L) until the solution becomes faintly turbid.

  • Crystallization: Cool the solution slowly to room temperature, then further cool to 0-5°C and hold for at least 4 hours to maximize crystal growth.

  • Isolation: Filter the resulting crystalline solid, wash the cake with a cold 1:3 mixture of toluene/heptane (2 x 500 mL), and then with cold heptane (1 L).

  • Drying: Dry the product in a vacuum oven at 45°C to a constant weight.

PART E: Quality Control & Characterization

The final product must be analyzed to confirm its identity, purity, and enantiopurity.

  • Appearance: White to off-white crystalline solid.

  • Identity (¹H NMR, ¹³C NMR): Confirm structure and absence of significant impurities.

  • Purity (HPLC): > 99.5% area.

  • Enantiomeric Excess (Chiral HPLC/SFC): > 99.0% e.e. A suitable method often involves a polysaccharide-based chiral stationary phase.

Expected Results & Data Summary

The following table summarizes the expected outcomes for this large-scale protocol.

ParameterSpecification / Expected ValueNotes
Starting Ketone Scale 1.36 kg (6.0 mol)4'-(Benzyloxy)acetophenone
Catalyst Loading 0.1 mol% [RuCl2(p-cymene)]2Based on substrate
Ligand Loading 0.2 mol% (S,S)-TsDPENRu:Ligand ratio of 1:1
Reaction Time 4 - 8 hoursMonitor by IPC
Final Product Yield 1.16 - 1.25 kg (85 - 92%)After recrystallization
Chemical Purity (HPLC) > 99.5%---
Enantiomeric Excess > 99.0%Determined by Chiral HPLC
Molecular Formula C₁₅H₁₆O₂---
Molecular Weight 228.29 g/mol [15]

Conclusion

This application note details a robust, safe, and highly efficient protocol for the multigram to kilogram-scale synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. By employing an asymmetric transfer hydrogenation strategy with a well-defined Ru-TsDPEN catalyst, this method provides excellent yields and outstanding enantioselectivity (>99% e.e.) while avoiding hazardous high-pressure hydrogenation. The emphasis on large-scale safety considerations and purification by recrystallization makes this protocol particularly suitable for researchers in process development and drug manufacturing.

References

  • Scientific.Net. (n.d.). Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-Biocatalysis with Microalgae. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • ResearchGate. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]

  • PubMed. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]

  • Princeton University. (2019). Scale-Up Reaction Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]

  • Stanford University. (2023). Scale Up Safety. Retrieved from [Link]

  • MDPI. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]

  • University of Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Retrieved from [Link]

  • ResearchGate. (2006). Large-scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast-mediated Asymmetric Reduction of Prochiral Ketones. Retrieved from [Link]

  • BakerRisk. (2024). 5 Tips on Chemical Safety in Industrial Work Environments. Retrieved from [Link]

  • American Chemical Society. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-[4-(benzyloxy)phenyl]ethanol. PubChem. Retrieved from [Link]

  • University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Retrieved from [Link]

  • OUCI. (2010). Enantioselective reduction of acetophenone analogues using carrot and celeriac enzymes system. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Bioinspired Scalable Total Synthesis of Opioids. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[4-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • PubChemLite. (n.d.). (1s)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol (C11H16O2). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. Retrieved from [Link]

  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • Teijin Institute for Bio-Medical Research. (n.d.). A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3. BENZENEDICARBONITRILE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Welcome to the technical support resource for the synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The core of this process involves the asymmetric reduction of the prochiral ketone, 4'-(benzyloxy)acetophenone, a critical transformation for obtaining the desired enantiomerically pure alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for preparing (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol?

The most reliable and widely used method is the enantioselective reduction of the corresponding prochiral ketone, 1-[4-(benzyloxy)phenyl]ethan-1-one. There are three primary classes of catalysts for this transformation:

  • Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high enantioselectivity. The stereochemical outcome is highly predictable based on the catalyst's chirality.[1][2]

  • Transition Metal Catalysts: Chiral complexes of metals like Ruthenium, Rhodium, and Iridium are used for asymmetric hydrogenation (with H₂ gas) or asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[3] These methods are known for their high efficiency and catalyst turnover numbers.

  • Biocatalysts (Enzymes): Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems (e.g., yeast, bacteria), offer exceptional enantioselectivity under mild, aqueous conditions.[4]

Q2: How do I select the most appropriate reduction method for my needs?

The choice of method depends on factors like available equipment, scale, desired purity, and cost. The following table provides a comparative overview:

FeatureCBS ReductionAsymmetric Transfer HydrogenationBiocatalysis (KREDs)
Enantioselectivity Generally very high (>95% ee).[2]Excellent (>99% ee often achievable).Typically excellent (>99% ee).[4]
Key Reagents Oxazaborolidine catalyst, Borane source (BH₃·THF, BH₃·SMe₂).Chiral Ru/Rh catalyst, Hydrogen donor (isopropanol, formic acid), Base.KRED enzyme, Cofactor (NADPH), Regeneration system (e.g., GDH/glucose).
Reaction Conditions Anhydrous, inert atmosphere, often low temperatures (-78°C to RT).[1][4]Inert atmosphere, mild temperatures (RT to 80°C).Aqueous buffer, mild temperatures (25-40°C), specific pH.
Equipment Standard glassware for air-sensitive chemistry.May require pressure vessel for hydrogenation; standard glassware for transfer hydrogenation.Shaking incubator, pH meter, standard glassware.
Advantages High predictability of stereochemistry, well-established protocols.[5]High catalyst efficiency (low loadings), avoids pyrophoric boranes.Environmentally benign ("green"), extremely high selectivity, mild conditions.
Disadvantages Requires stoichiometric, moisture-sensitive borane; catalyst can be expensive.Catalyst can be sensitive to impurities; potential for debenzylation side reaction.[3][6]Requires specific enzyme screening; cofactor regeneration adds complexity.

Q3: What is the required starting material and where can I source it?

The starting material is 1-[4-(benzyloxy)phenyl]ethan-1-one , also known as 4'-benzyloxyacetophenone.

  • CAS Number: 54696-05-8

  • Molecular Formula: C₁₅H₁₄O₂

  • It is commercially available from major chemical suppliers. Always verify the purity of the starting material, as impurities can inhibit catalyst activity.

Q4: How can I monitor the reaction's progress?

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is typically effective.

  • Visualization: Use a UV lamp (254 nm). The starting ketone is more conjugated and will have a different Rf value than the product alcohol. The ketone spot will gradually disappear as the alcohol spot appears.

Q5: What is the standard method for determining the enantiomeric excess (ee) of the final product?

The enantiomeric excess should be determined using Chiral High-Performance Liquid Chromatography (HPLC) .

  • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak IA, AD-H, or Chiralcel OD-H).[7]

  • Mobile Phase: Normal phase conditions, such as a mixture of n-hexane and isopropanol, are common.[7]

  • Detection: UV detection at a wavelength around 220-254 nm is suitable. It is essential to first analyze a racemic sample of 1-[4-(benzyloxy)phenyl]ethan-1-ol (prepared by a simple, achiral reduction with NaBH₄) to establish the retention times of both enantiomers.[8]

Troubleshooting & Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Potential Cause A: Inactive or Decomposed Reagents

  • Why it happens: Borane reagents (BH₃·THF, BH₃·SMe₂) are highly moisture-sensitive and can degrade over time, reducing their effective concentration. Similarly, oxazaborolidine catalysts are sensitive to air and moisture.[1]

  • Solution:

    • Always use freshly purchased or recently titrated borane solutions.

    • Handle the CBS catalyst and borane source under a strict inert atmosphere (Argon or Nitrogen).

    • Ensure all glassware is flame-dried or oven-dried before use and solvents are anhydrous.[4]

Potential Cause B: Insufficient Reducing Agent

  • Why it happens: While the CBS reagent is a catalyst, the borane is the stoichiometric reductant. A small amount of borane may be quenched by trace moisture or react slowly with the solvent.

  • Solution: Use a slight excess of the borane reagent (e.g., 1.1–1.2 equivalents relative to the ketone). Monitor the reaction by TLC and if it stalls, a small additional charge of borane may be required.[4]

Potential Cause C: Low Reaction Temperature

  • Why it happens: While lower temperatures often improve enantioselectivity, they also significantly decrease the reaction rate.[1] The reaction may be too slow to reach completion in a practical timeframe.

  • Solution: Find an optimal balance. If a reaction at -78°C is too slow, try running it at -40°C or 0°C. Monitor both conversion and enantiomeric excess to find the best compromise.

Problem 2: Low Enantioselectivity (ee)

Potential Cause A: Water in the Reaction Mixture

  • Why it happens: Water can hydrolyze the oxazaborolidine catalyst and react with the borane, leading to a non-catalyzed, achiral reduction pathway that produces a racemic product. This is one of the most common causes of poor enantioselectivity.[1]

  • Solution:

    • Rigorously dry all solvents and reagents. Use of molecular sieves is recommended.

    • Ensure the starting ketone is anhydrous.

    • Maintain a positive pressure of an inert gas throughout the setup and reaction.

Potential Cause B: Reaction Temperature is Too High

  • Why it happens: The energy difference between the two diastereomeric transition states that lead to the (S) and (R) enantiomers decreases at higher temperatures. This reduced energy gap allows the undesired pathway to compete more effectively, lowering the ee.[4]

  • Solution:

    • Perform the reaction at a lower temperature. For CBS reductions, temperatures between -78°C and 0°C are common.[4]

    • Add the ketone substrate slowly (e.g., via syringe pump) to the catalyst/borane mixture at the low temperature to maintain control and dissipate any heat of reaction.

Potential Cause C: Incorrect Stoichiometry or Order of Addition

  • Why it happens: The proposed mechanism involves the pre-formation of a complex between the CBS catalyst and borane, which then coordinates the ketone.[2][5] Adding the ketone before the borane or having insufficient catalyst can favor the achiral background reduction.

  • Solution:

    • Follow the correct order of addition: dissolve the catalyst in anhydrous solvent, cool the solution, add the borane and allow it to complex (stir for ~15 mins), and then slowly add the ketone.[4]

    • Ensure the recommended catalyst loading (typically 5-10 mol%) is used.

Problem 3: Formation of Byproducts

Potential Cause A: Debenzylation of Starting Material or Product

  • Why it happens: The benzyl ether protecting group is susceptible to cleavage by hydrogenolysis (reaction with H₂ and a palladium, platinum, or rhodium catalyst).[9][10] This is a significant concern in catalytic hydrogenation or some transfer hydrogenation methods if conditions are not optimized. The CBS/borane reduction method is not known to cleave benzyl ethers.

  • Solution:

    • If using transfer hydrogenation, carefully select the catalyst and conditions. Sometimes, catalyst poisons like quinoline or the use of specific catalysts like Lindlar's catalyst can prevent debenzylation.[11]

    • To avoid this issue entirely, use the CBS reduction or an enzymatic method, which are chemoselective and will not cleave the benzyl ether.

Potential Cause B: Impurities in the Starting Material

  • Why it happens: Impurities in the 4'-(benzyloxy)acetophenone can lead to side reactions or inhibit the catalyst.

  • Solution:

    • Analyze the starting material by ¹H NMR and LC-MS to confirm its identity and purity.

    • If necessary, purify the ketone by recrystallization or column chromatography before the reduction step.

Visualizations & Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Flame-dry glassware under vacuum B 2. Add (S)-Me-CBS catalyst and anhydrous THF under Argon A->B C 3. Cool solution to -40°C B->C D 4. Add BH3·SMe2, stir 15 min C->D E 5. Add 4'-(benzyloxy)acetophenone solution dropwise D->E F 6. Monitor by TLC until completion E->F G 7. Quench with Methanol at low temp F->G H 8. Aqueous workup (e.g., HCl, brine) & extraction G->H I 9. Purify by column chromatography H->I J 10. Characterize by NMR, MS I->J K 11. Determine ee by Chiral HPLC J->K

Caption: General workflow for the CBS reduction of 4'-(benzyloxy)acetophenone.

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed q1 Were all reagents and solvents scrupulously dried? start->q1 sol1 ACTION: Dry solvents over molecular sieves. Use fresh, anhydrous reagents. Maintain inert atmosphere. q1->sol1 No q2 Was the reaction temperature too high? q1->q2 Yes end Problem Resolved sol1->end sol2 ACTION: Repeat reaction at a lower temperature (e.g., -40°C or -78°C). Add substrate slowly. q2->sol2 Yes q3 Was the order of addition correct? q2->q3 No sol2->end sol3 ACTION: Ensure catalyst and borane are pre-mixed before slow addition of the ketone. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting logic for low enantiomeric excess in a CBS reduction.

Detailed Experimental Protocols

Protocol 1: Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

Materials:

  • 1-[4-(benzyloxy)phenyl]ethan-1-one (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Dilution & Cooling: Add anhydrous THF to the flask to achieve a final substrate concentration of approximately 0.2 M. Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the stirred catalyst solution. Stir the mixture at -40°C for 15 minutes to allow for catalyst-borane complex formation.

  • Substrate Addition: Dissolve 1-[4-(benzyloxy)phenyl]ethan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -40°C. Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -40°C to quench the excess borane. Vigorous gas (H₂) evolution will occur. Continue adding methanol until the bubbling ceases.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol as a white solid or colorless oil.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak IA or similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase & Conditions:

  • Isocratic Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol. Note: The optimal ratio may require scouting and should be adjusted to achieve good separation (Rs > 1.5).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase (~1 mL).

Procedure:

  • Racemic Standard: First, inject a sample of the racemic alcohol to identify the retention times of both the (S) and (R) enantiomers.

  • Sample Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample of the synthesized (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

  • Calculation: Record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard. Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available from: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • Rao, A. V. R., et al. (1998). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Tetrahedron Letters, 39(21), 3591-3594. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available from: [Link]

  • Held, I., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Chemistry – A European Journal, 25(60), 13645-13650. Available from: [Link]

  • Allery, C. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • ResearchGate. CBS reduction of acetophenone and proposed transition structures for... Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Full Chirality Transfer in the Synthesis of Hindered Tertiary Boronic Esters under In Situ Lithiation. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Reddit. Enantioselective reduction on Imines. Available from: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • Regis Technologies, Inc. HPLC Application Guide. Available from: [Link]

  • Chemistry Stack Exchange. Resonance and reductions with sodium borohydride. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Reagents for Reduction. Available from: [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Welcome to the technical support resource for the chiral High-Performance Liquid Chromatography (HPLC) separation of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chiral High-Performance Liquid Chromatography (HPLC) separation of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our focus is on providing not just solutions, but also the scientific reasoning behind them to empower your method development and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the enantiomeric separation of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak, or two poorly resolved peaks, for the enantiomers of 1-[4-(benzyloxy)phenyl]ethan-1-ol. What are the primary factors to investigate?

A: Achieving baseline separation of enantiomers is a common initial hurdle. The primary factors influencing chiral resolution are the chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate. A systematic approach is crucial for efficient troubleshooting.[1][2]

Initial Steps:

  • Verify Column Selection: The choice of CSP is the most critical element in chiral separations.[1] For secondary alcohols like 1-[4-(benzyloxy)phenyl]ethan-1-ol, polysaccharide-based CSPs are often a good starting point.[3] If you are using a column with no prior success for similar compounds, consider screening other CSPs.

  • Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity.[2]

    • Normal Phase: A typical mobile phase for this compound would be a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol.[3][4] Systematically adjust the percentage of the alcohol modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Additives: For neutral compounds like this alcohol, additives are often unnecessary. However, if peak shape is poor, a very small amount of an acidic or basic modifier could be trialed, though this is less common for neutral analytes.[4]

  • Flow Rate Adjustment: Chiral separations often benefit from lower flow rates than achiral methods.[5] A reduced flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min).

  • Temperature Control: Temperature can have a profound and sometimes unpredictable effect on chiral separations.[2][6][7] It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's recommended to evaluate a range (e.g., 15°C to 40°C). Lower temperatures often enhance the weaker bonding forces responsible for chiral recognition, but can also increase viscosity and backpressure.[4][5]

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for one or both enantiomers. What are the likely causes and how can I correct this?

A: Peak tailing is a common issue in HPLC and can compromise both resolution and quantification.[8] For a neutral analyte like 1-[4-(benzyloxy)phenyl]ethan-1-ol, the causes are often related to the column condition, sample solvent, or extra-column effects.

Troubleshooting Steps:

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Ideally, dissolve your sample in the mobile phase itself.[10] If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.

  • Column Contamination or Degradation: Over time, strongly retained impurities can accumulate on the column inlet, leading to active sites that cause tailing.[1]

    • Flushing: Flush the column with a strong, compatible solvent to remove contaminants. For polysaccharide-based columns, this might be 100% 2-propanol or ethanol. Always consult the column care manual for recommended washing procedures.

    • Column Void: A void at the head of the column can also cause peak distortion. This can result from pressure shocks or mobile phase conditions that degrade the silica support. Reversing and back-flushing the column (if the manufacturer permits) can sometimes resolve this. If a void is suspected, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening and tailing. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Mobile Phase pH (Less Common for Neutral Analytes): While less of a concern for this specific neutral alcohol, for ionizable compounds, operating near the analyte's pKa can cause severe tailing.[1]

Issue 3: Irreproducible Retention Times

Q: The retention times of my enantiomers are shifting between injections or between analytical runs. What should I check?

A: Fluctuating retention times can invalidate an analytical method. The root cause is often related to insufficient system equilibration or changes in the mobile phase or temperature.

Key Areas to Investigate:

  • Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase composition.[1][5] Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Preparation and Stability:

    • Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase for each run. Use volumetric flasks for precise measurements.

    • Solvent Volatility: In mobile phases containing a volatile component like n-hexane, selective evaporation can alter the composition over time. Keep mobile phase reservoirs covered.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and, consequently, shifting retention times.[3]

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible chromatography.[5] Even minor fluctuations in ambient temperature can affect retention if a column oven is not used. Use a thermostatted column compartment and allow it to stabilize before analysis.

  • Pump Performance: Leaks or failing pump seals can lead to inconsistent flow rates, directly impacting retention times. Monitor the system pressure for any unusual fluctuations.

Protocol: Column Equilibration and System Preparation

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., n-Hexane/2-Propanol, 90:10 v/v) using high-purity, HPLC-grade solvents.

  • Degassing: Degas the mobile phase for at least 15 minutes using an in-line degasser, sonication, or vacuum filtration.[3]

  • System Purge: Purge the HPLC pump with the new mobile phase to ensure all lines are free of the previous solvent.

  • Column Installation: Install the chiral column in the correct flow direction.

  • Equilibration: Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column for at least 30 minutes (equivalent to ~30 column volumes for a 250 x 4.6 mm column).

  • Baseline Monitoring: Monitor the detector baseline until it is stable, indicating that the column is fully equilibrated.

Issue 4: Enantiomer Elution Order Reversal

Q: I have observed that the elution order of the (R) and (S) enantiomers has reversed after changing an analytical parameter. Is this possible?

A: Yes, reversal of the enantiomer elution order is a known phenomenon in chiral chromatography and is most commonly influenced by changes in temperature, mobile phase composition, or even the choice of CSP.[2][6]

  • Temperature: Changes in temperature can alter the thermodynamics of the chiral recognition mechanism, sometimes leading to a reversal in elution order.[2][6] This is a critical parameter to control and document during method development.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier (e.g., switching from 2-propanol to ethanol or changing its percentage) can change the interactions between the enantiomers and the CSP, potentially reversing the elution order.[2]

  • Additives: The introduction or change in concentration of an additive can also lead to elution order reversal.[2]

This phenomenon underscores the importance of a "one-change-at-a-time" approach to method development and strict control over all analytical parameters in a validated method.

Quantitative Data Summary

The following table provides typical starting conditions for the chiral separation of aromatic secondary alcohols, which can be adapted for 1-[4-(benzyloxy)phenyl]ethan-1-ol.

ParameterCondition 1 (Higher Resolution)Condition 2 (Faster Analysis)Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose or Amylose derivative)Polysaccharide-based (e.g., Cellulose or Amylose derivative)Proven effectiveness for this class of compounds.[3][11]
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)n-Hexane / 2-Propanol (80:20, v/v)Lower alcohol content increases interaction with the CSP, often improving resolution. Higher content reduces retention times.
Flow Rate 0.5 mL/min1.0 mL/minSlower flow rates enhance resolution by allowing more time for chiral recognition.[5]
Column Temperature 25 °C35 °CLower temperatures can improve selectivity.[4] Higher temperatures reduce viscosity and can sharpen peaks.[5]

Experimental Protocol: Sample Preparation

Proper sample preparation is vital to prevent column contamination and ensure accurate results.

  • Dissolution: Accurately weigh a small amount of the 1-[4-(benzyloxy)phenyl]ethan-1-ol sample.

  • Solvent Selection: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[3][10]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter (compatible with organic solvents, e.g., PTFE) to remove any particulate matter before injection.[3] This step is critical to prevent clogging of the column inlet frit.

Logical Relationship Diagram

G cluster_input Input Parameters cluster_output Chromatographic Output CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution MobilePhase Mobile Phase Composition MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Temperature Temperature Temperature->Resolution Temperature->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime

Caption: Key input parameters and their influence on chromatographic outputs.

References

  • Bezhanishvili, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Available at: [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Stoll, D. R. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols. Available at: [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]

  • Sharma, B. K., & Sharma, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Available at: [Link]

  • Ilisz, I., et al. (2022). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports. Available at: [Link]

Sources

Troubleshooting

Removal of impurities from (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Technical Support Center: Chiral Alcohol Purification Subject: Troubleshooting Impurity Removal in (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Alcohol Purification Subject: Troubleshooting Impurity Removal in (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1]

Overview

You are working with (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9 for the S-isomer).[1][2] This is a high-value chiral intermediate, likely synthesized via Asymmetric Transfer Hydrogenation (ATH) of 4-(benzyloxy)acetophenone using a Ruthenium-TsDPEN catalyst system.[1]

Achieving pharmaceutical-grade purity (>99.5% chemical purity, >99% ee) requires a multi-modal approach because the impurities have distinct physicochemical properties. This guide addresses the four critical impurity classes:

  • Enantiomeric Impurity: The (1R)-isomer.[1]

  • Starting Material: Unreacted ketone (equilibrium limitation).

  • Catalyst Residue: Ruthenium species.[1][3]

  • Degradation Products: 4-(1-hydroxyethyl)phenol (de-benzylation).[1]

Module 1: Impurity Origin & Profiling

Understanding where impurities come from is the first step to removal.

Impurity TypeSourceDetection (Typical)Removal Strategy
(1R)-Isomer Imperfect stereocontrol during ATH.Chiral HPLC (e.g., Chiralcel OD-H)Fractional Recrystallization
Ketone Reversible nature of ATH; incomplete conversion.[1]HPLC (Reverse Phase), TLCBisulfite wash or Chromatography
Ruthenium Catalyst leaching.[1]ICP-MSScavengers (Silica/Cysteine)
Phenol Acid-catalyzed hydrolysis of benzyl ether.[1]HPLC (Polar peak)pH Control (Avoid < pH 4)
Visualizing the Impurity Landscape

The following diagram maps the formation pathways of these impurities.

ImpurityMap Ketone Starting Material (Ketone) Ketone->Ketone Equilibrium (Unreacted) S_Alc Target Product (1S)-Alcohol Ketone->S_Alc Major Path (ATH) R_Alc Impurity (1R)-Isomer Ketone->R_Alc Minor Path RuCat Ru-Catalyst (TsDPEN) RuRes Ru Residues (Metal Impurity) RuCat->RuRes Leaching Phenol Degradation (De-benzylated Phenol) S_Alc->Phenol Acid Hydrolysis

Caption: Figure 1. Impurity genesis in the asymmetric transfer hydrogenation of 4-(benzyloxy)acetophenone.

Module 2: Troubleshooting & Protocols

Issue #1: "My Enantiomeric Excess (ee) is stuck at 94%."

Diagnosis: ATH reactions typically yield 95-97% ee.[1] To reach >99% ee, you must exploit the solubility difference between the racemate and the pure enantiomer. Solution: Controlled Crystallization. [1]

The (1S)-enantiomer and the racemate often form different crystal lattices (conglomerate vs. racemic compound). For this substrate, the pure enantiomer is generally less soluble in non-polar solvents than the racemate.

Protocol: Enantiomeric Enrichment

  • Solvent Selection: Use a mixture of Heptane (anti-solvent) and Isopropyl Alcohol (IPA) or Ethyl Acetate (solvent) .

  • Dissolution: Dissolve crude solid (e.g., 10g) in minimal hot IPA (approx. 2-3 volumes) at 60°C.

  • Precipitation: Slowly add hot Heptane (approx. 6-8 volumes) until slight turbidity persists.

  • Cooling Ramp:

    • Cool to 25°C over 2 hours (stirring is critical to prevent oiling out).

    • Cool to 0-5°C and hold for 1 hour.

  • Filtration: Filter the white crystals. The mother liquor will contain the enriched (1R)-isomer and other impurities.

  • Validation: Check optical rotation

    
     (approx -28.0° in EtOH) and Chiral HPLC.
    

Expert Note: If "oiling out" occurs (product separates as a liquid), seed the mixture with a tiny crystal of pure (1S)-product at the turbidity point.

Issue #2: "I have high Ruthenium content (>100 ppm)."

Diagnosis: Ruthenium binds tightly to the benzyloxy oxygen and the alcohol, making simple extraction inefficient. Solution: Active Scavenging. [1]

Protocol: Silica-Based Scavenging (Preferred) [1]

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 volumes).

  • Addition: Add SiliaMetS® Thiol or Cysteine-functionalized silica (5-10 wt% relative to substrate).[1]

  • Incubation: Stir at 40-50°C for 4 hours.

  • Filtration: Filter through a pad of Celite to remove the scavenger.[1]

  • Result: This typically reduces Ru from 500 ppm to <10 ppm.[1]

Alternative (Liquid-Liquid Extraction): Wash the organic layer with a 5% aqueous solution of N-Acetylcysteine adjusted to pH 7.[1] The Ru-Cysteine complex is water-soluble.[1]

Issue #3: "The ketone starting material won't go away."

Diagnosis: Transfer hydrogenation is an equilibrium process.[1] 2-5% ketone often remains.[1] Solution: Bisulfite Adduct Formation.

Since the product is a secondary alcohol and the impurity is a methyl ketone, you can selectively target the ketone.

Protocol:

  • Dissolve the mixture in Ethyl Acetate.[1]

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) solution (2x).[1]

  • The ketone forms a water-soluble bisulfite adduct and partitions into the aqueous layer.[1]

  • The (1S)-alcohol remains in the organic layer.

  • Wash with brine, dry over MgSO₄, and concentrate.

Module 3: Integrated Purification Workflow

Use this decision tree to determine your purification order of operations.

Workflow Start Crude Reaction Mixture CheckRu Check Ru Content Start->CheckRu Scavenge Add Thiol Scavenger (Filter over Celite) CheckRu->Scavenge High Ru CheckKetone Ketone > 1%? CheckRu->CheckKetone Low Ru Scavenge->CheckKetone Bisulfite NaHSO3 Wash CheckKetone->Bisulfite Yes Crystallize Recrystallization (Heptane/IPA) CheckKetone->Crystallize No Bisulfite->Crystallize Final Pure (1S)-Alcohol (>99% ee, <10ppm Ru) Crystallize->Final

Caption: Figure 2. Integrated purification decision matrix for (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

FAQ: Common Pitfalls

Q: Why did my product turn pink during workup? A: This indicates the formation of the phenol impurity (de-benzylation). The phenol oxidizes easily to quinones, which are pink/red.

  • Fix: Ensure your workup buffers are neutral (pH 7).[1] Avoid strong acids (HCl) or high temperatures during solvent stripping.[1]

Q: Can I use Activated Carbon (Charcoal) for Ru removal? A: Yes, but it is less selective than thiol-silica.[1] It may adsorb some of your product, lowering yield.[1] If you use carbon, use "Ecosorb®" grades designed for precious metals.[1]

Q: I see a new impurity at RRT 1.1 after drying. A: This is likely the ether dimer . If you heat the benzylic alcohol in the presence of trace acid, it can dehydrate to form the ether (2 molecules joining).

  • Fix: Dry under vacuum at lower temperatures (<40°C) and ensure no acid residues are present.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M. et al. (2016).[1] Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6).[1] (Applied here to ATH residues).

  • PubChem. (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine.[1][2]

  • Organic Syntheses. (2002).[1][5] General procedures for handling benzyloxy intermediates and preventing hydrolysis. Org.[1][6] Synth. 78, 169.[1]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Chiral Alcohols

Welcome to the Technical Support Center for optimizing the recrystallization of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the recrystallization of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization-based resolution of enantiomers. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and scientifically-grounded approach to achieving high enantiomeric purity.

I. Fundamental Principles: The "Why" Behind Solvent Selection

Before delving into troubleshooting, a strong foundational understanding of the principles governing chiral recrystallization is essential. The successful separation of enantiomers via crystallization hinges on the differential solubility of the target enantiomer (or its diastereomeric salt) compared to its counterpart in a given solvent system.

Q1: What is the primary goal of solvent selection in chiral recrystallization?

The primary goal is to identify a solvent or solvent mixture where the desired enantiomer (or its diastereomeric salt) has significantly lower solubility than the undesired enantiomer at a specific temperature.[1][2][3] This solubility difference is the driving force for selective crystallization. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility upon cooling, allowing for efficient recovery of the purified solid.[2][3][4]

Q2: How does solvent polarity impact the recrystallization of chiral alcohols?

Solvent polarity plays a critical role in determining the solubility of chiral alcohols. As a general rule, "like dissolves like."[3][5] Chiral alcohols, with their polar hydroxyl (-OH) group and a nonpolar carbon backbone, exhibit dual polarity.

  • Polar Solvents (e.g., water, methanol, ethanol): These solvents readily form hydrogen bonds with the hydroxyl group of the alcohol, promoting solubility.[6][7] Short-chain alcohols are often miscible with water due to the dominance of the polar -OH group's interactions.[6][7]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily with the nonpolar hydrocarbon portion of the alcohol. The longer the carbon chain of the alcohol, the higher its solubility in nonpolar solvents.[7]

  • Intermediate Polarity Solvents (e.g., acetone, ethyl acetate): These solvents can interact with both the polar and nonpolar regions of the chiral alcohol, often providing a good balance for achieving the desired solubility profile for recrystallization.[5]

The key is to find a solvent system where the subtle differences in the crystal lattice energies of the enantiomers (or diastereomers) are amplified, leading to a significant solubility differential.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers frequently encounter during the recrystallization of chiral alcohols.

Q3: My chiral alcohol won't crystallize out of solution. What are the likely causes and how can I fix it?

This is one of the most common challenges. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[8][9] An excess of solvent keeps the compound fully dissolved even at lower temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[8] Then, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution too quickly, trapping impurities.[8]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature.[9] Crystallization often requires a nucleation event to begin.[10]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seeding: If you have a pure crystal of the desired enantiomer, add a tiny "seed crystal" to the solution.[10][11] This provides a template for further crystal growth.

      • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.[9]

Q4: My chiral alcohol is "oiling out" instead of forming crystals. What's happening and what should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[9]

Solutions:

  • Adjust the Solvent System:

    • Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble.[8] This can help keep the compound dissolved at a slightly lower temperature, allowing for slower, more controlled crystallization.

    • Change the solvent entirely: Select a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly.[11] This can be achieved by leaving the flask at room temperature before moving it to an ice bath, or by insulating the flask.[8]

  • Charcoal Treatment: If impurities are suspected, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored and some dissolved impurities.

Q5: The enantiomeric excess (ee) of my recrystallized product is low. How can I improve it?

Low enantiomeric excess indicates that the crystallization process is not effectively separating the two enantiomers.

Possible Causes & Solutions:

  • Poor Solvent Selectivity: The chosen solvent system may not provide a large enough solubility difference between the enantiomers (or diastereomers).

    • Solution: Conduct a more thorough solvent screening. A high-throughput screening approach using a 96-well plate can rapidly test a wide range of solvents and solvent mixtures.[12]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both enantiomers, trapping the undesired enantiomer in the crystal lattice of the desired one.[8][11]

    • Solution: Implement a controlled and slower cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the solubility difference is maximized.

    • Solution: Increase the agitation time after cooling to allow the system to fully equilibrate.

III. Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Chiral Alcohol Recrystallization

Objective: To efficiently identify a suitable solvent or mixed solvent system for the recrystallization of a chiral alcohol.

Materials:

  • Racemic or enantiomerically enriched chiral alcohol

  • A diverse library of solvents (e.g., alcohols, esters, ketones, hydrocarbons, ethers)

  • Small vials or a 96-well plate

  • Heating and stirring capabilities

  • Chiral HPLC for analysis

Procedure:

  • Initial Solubility Testing:

    • Place a small, known amount of the chiral alcohol into several vials.

    • Add a small, measured volume of a different solvent to each vial at room temperature.

    • Observe the solubility. If the compound is insoluble, gently heat the vial and observe if it dissolves.

    • An ideal single solvent will show poor solubility at room temperature but high solubility when heated.[3][4]

  • Mixed Solvent System Screening:

    • If a suitable single solvent is not found, explore mixed solvent systems.[3][13]

    • Choose a "good" solvent (in which the alcohol is highly soluble) and a "poor" solvent (in which the alcohol is sparingly soluble). The two solvents must be miscible.

    • Dissolve the alcohol in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Analysis:

    • After crystallization, separate the crystals from the mother liquor.

    • Analyze both the crystals and the mother liquor by chiral HPLC to determine the enantiomeric excess. The most promising solvent systems will show a significant enrichment of one enantiomer in the crystalline phase and the other in the mother liquor.

Workflow for Optimizing Recrystallization:

Recrystallization_Workflow cluster_screening Phase 1: Solvent Screening cluster_optimization Phase 2: Process Optimization cluster_scaleup Phase 3: Scale-Up Start Start with Racemic or Enriched Chiral Alcohol Screen_Single Screen Single Solvents Start->Screen_Single Screen_Mixed Screen Mixed Solvents Screen_Single->Screen_Mixed No suitable single solvent found Analyze_ee Analyze Enantiomeric Excess (ee) by Chiral HPLC Screen_Single->Analyze_ee Promising solvent found Screen_Mixed->Analyze_ee Optimize_Cooling Optimize Cooling Profile (Rate & Temperature) Analyze_ee->Optimize_Cooling Optimize_Conc Optimize Concentration Optimize_Cooling->Optimize_Conc Optimize_Agitation Optimize Agitation Optimize_Conc->Optimize_Agitation Analyze_Yield_Purity Analyze Yield and Purity Optimize_Agitation->Analyze_Yield_Purity Scale_Up Scale-Up Process Analyze_Yield_Purity->Scale_Up Validate Validate Process Scale_Up->Validate End Pure Enantiomer Validate->End

Caption: A systematic workflow for the development of a chiral recrystallization process.

IV. Data Presentation: Solvent Properties

A careful selection of solvents is paramount for successful recrystallization. The following table summarizes the properties of common solvents used in the recrystallization of alcohols.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for short-chain, polar alcohols.[6][7]
Methanol6532.7Good for many alcohols, highly polar.
Ethanol7824.5A versatile and commonly used polar solvent.
2-Propanol (IPA)8219.9A slightly less polar alcohol solvent.
Acetone5620.7A polar aprotic solvent, good for intermediate polarity compounds.[5]
Ethyl Acetate776.0A moderately polar solvent.
Tetrahydrofuran (THF)667.6A polar ether, can be a good choice for some systems.
Toluene1112.4A nonpolar aromatic solvent, good for less polar alcohols.
Hexane691.9A very nonpolar solvent, often used as an anti-solvent.

Data sourced from multiple publicly available chemical property databases.

V. Frequently Asked Questions (FAQs)

Q6: Should I use a single solvent or a mixed solvent system?

Both can be effective. A single solvent is often simpler to work with. However, a mixed solvent system, typically composed of a "solvent" and an "anti-solvent," offers greater flexibility to fine-tune the solubility and supersaturation of the chiral alcohol.[12] The choice ultimately depends on the specific properties of the compound being purified.

Q7: How does temperature control affect the crystallization process?

Temperature has a profound impact on the solubility of the chiral alcohol.[12] A well-controlled cooling profile is crucial for achieving high selectivity and yield.[12] Slow, gradual cooling generally leads to the formation of larger, purer crystals, while rapid cooling can trap impurities and the undesired enantiomer.[11]

Q8: Can I reuse the mother liquor?

The mother liquor will be enriched in the more soluble enantiomer. In some cases, it is possible to recover this enantiomer or to racemize it and recycle it back into the process, a strategy known as Resolution-Racemization-Recycle.[14]

Q9: What is the difference between crystallization of a racemic compound and diastereomeric salt resolution?

  • Crystallization of a Racemic Compound: This relies on the spontaneous resolution of a conglomerate, where the racemic mixture crystallizes as a physical mixture of separate R- and S-enantiomer crystals.[14][15] This is relatively rare, occurring in only 5-10% of racemates.[14]

  • Diastereomeric Salt Resolution: This is a more common and often more reliable method.[14] A chiral resolving agent is added to the racemic mixture to form a pair of diastereomeric salts.[1][14] Since diastereomers have different physical properties, including solubility, they can be separated by crystallization.[1][14] The resolving agent is then removed to yield the pure enantiomer.[14]

Decision Tree for Troubleshooting Crystallization Failure:

Troubleshooting_Crystallization Start Crystallization Fails Is_Cloudy Is the solution cloudy? Start->Is_Cloudy Too_Much_Solvent Likely too much solvent. Evaporate some solvent and re-cool. Is_Cloudy->Too_Much_Solvent No Supersaturated Solution is likely supersaturated. Is_Cloudy->Supersaturated Yes Scratch Scratch the flask with a glass rod. Supersaturated->Scratch Seed Add a seed crystal. Scratch->Seed Still no crystals Cool_Further Cool further in an ice bath. Seed->Cool_Further Still no crystals Oiling_Out Did it 'oil out'? Cool_Further->Oiling_Out Still no crystals Adjust_Solvent Adjust solvent system or cool slower. Oiling_Out->Adjust_Solvent Yes Reassess Reassess solvent system entirely. Oiling_Out->Reassess No

Caption: A decision-making guide for troubleshooting common crystallization problems.

References

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). BenchChem.
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). BenchChem.
  • Chiral resolution. Wikipedia.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17).
  • Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. (2022, June 3). Crystal Growth & Design.
  • Chiral resolution. chemeurope.com.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recent advances in the field of chiral crystallization. (2022, September 13).
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies.
  • Processes to separ
  • Continuous Enantioselective Crystallization of Chiral Compounds. (2020, February 13). Books.
  • Solvent Choice. University of York Chemistry Teaching Labs.
  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec.
  • Chiral Separation. (2025, December 4).
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystalliz
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2024, April 23). Crystal Growth & Design.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Experiment 2: Recrystalliz
  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. Chemistry – A European Journal.
  • Polarisation effects on the solvation properties of alcohols. (2017, December 6). RSC Publishing.
  • Alcohols: solubility and solvent polarity. (2020, October 11). YouTube.
  • Polarisation effects on the solvation properties of alcohols. (2017, December 6). PMC.
  • How to improve the chiral purity of my reagent? (2011, October 15). Sciencemadness Discussion Board.
  • Help! Recrystallization sources of error. (2012, February 7). Reddit.
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temper
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). ACS Division of Organic Chemistry.
  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (2021, March 14). Chiral Technologies.
  • Alcohols: Solubility and Solvent Polarity. (2021, October 19). LabXchange.
  • 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
  • Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • Solubility and Polarity. UNI ScholarWorks.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. PMC.
  • Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. (2010, February 17). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Determination of Enantiomeric Excess of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol: A Comparative Guide

Topic: Determination of enantiomeric excess of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol by NMR Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of enantiomeric excess of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol by NMR Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (a critical intermediate in liquid crystal and pharmaceutical synthesis), determining enantiomeric excess (ee) is a pivotal quality control step.[1][2] While Chiral HPLC remains the industry standard for high-throughput quantification, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) —specifically Mosher's acid—offers a superior alternative for absolute configuration assignment and self-validated ee determination without the need for expensive, specialized columns.[3]

This guide compares the technical workflows, data interpretation, and strategic utility of NMR-based Mosher analysis versus Chiral HPLC and Solvating Agents.[3]

Part 1: Technical Context & The Challenge

The target molecule, (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol , possesses a single chiral center at the benzylic position.[1][2]

  • Challenge: Enantiomers possess identical scalar physical properties (NMR shifts, melting point) in achiral environments.

  • Solution: To differentiate them by NMR, we must create a diastereomeric environment.[3][4][5] This is achieved either covalently (CDAs) or non-covalently (CSAs).[1][2]

The Decision Matrix

Use the following logic to select your method:

DecisionMatrix Start Goal: Determine ee of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol Q1 Is Absolute Configuration Known? Start->Q1 Q2 Sample Throughput Requirement? Q1->Q2 Yes Method_Mosher Method: NMR (Mosher Esters) (Self-Validating) Q1->Method_Mosher No (Need Assignment) Method_HPLC Method: Chiral HPLC (Chiralpak AD-H/OD-H) Q2->Method_HPLC High (>10 samples/day) Q2->Method_Mosher Low (<5 samples) Method_CSA Method: NMR (Eu(hfc)3) (Rapid/Rough) Q2->Method_CSA Quick Check

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Part 2: Method A - NMR via Chiral Derivatizing Agents (Mosher's Method)

Verdict: Best for absolute configuration assignment and high-accuracy ee determination without reference standards.[1][2]

The Principle

The "Mosher Method" utilizes


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1][6][7] By reacting the alcohol with enantiomerically pure (R)- and (S)-MTPA chloride, two diastereomeric esters are formed.[1][2]
  • Mechanism: The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the alcohol.[3]

  • Configuration Logic: In the preferred conformer, the MTPA phenyl group shields substituents cis to it.[3] By comparing the chemical shifts (

    
    ) of the (S)-MTPA ester and the (R)-MTPA ester, the spatial arrangement (and thus absolute configuration) is deduced.[2][7]
    
Experimental Protocol

Reagents:

  • Substrate: 20 mg (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.[1][2]

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (separately).[1][2]

  • Base: Pyridine-d5 (serves as solvent and base) or Pyridine/DMAP in

    
    .[1][2]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of alcohol in 0.5 mL deuterated pyridine in an NMR tube.

  • Derivatization: Add 15

    
    L of (R)-MTPA-Cl.[1][2] Shake and allow to stand for 15 minutes (reaction is usually instantaneous for primary/secondary alcohols).[1][2]
    
  • Acquisition: Acquire

    
     NMR (and optionally 
    
    
    
    NMR).
  • Repeat: Repeat steps 1-3 with (S)-MTPA-Cl in a second tube.

Data Analysis & Interpretation

Calculate the chemical shift difference:


.[1][2][7]
  • Note: The (R)-MTPA-Cl reagent yields the (S)-Mosher ester (due to Cahn-Ingold-Prelog priority changes), but literature often refers to the reagent configuration to avoid confusion.[1][2] We use the Dale-Mosher Model .[1][3]

Representative Data (Simulated for (1S)-Isomer):

Proton Group

(S)-MTPA Ester (ppm)

(R)-MTPA Ester (ppm)

(ppm)
Interpretation
Methyl (

)
1.551.48+0.07 Unshielded in (S)-ester
Methine (

)
6.056.02+0.03Proximity to chiral center
Aromatic (Ortho) 7.257.35-0.10 Shielded in (S)-ester
  • Logic Check: For the (1S) configuration, the methyl group is on the side not shielded by the phenyl ring in the (S)-MTPA ester, resulting in a positive

    
    .[2] The aromatic ring is shielded, resulting in a negative 
    
    
    
    .[2]

Calculation of ee:


[1][2]
  • Integrate the distinct methyl doublet signals (or the methoxy singlets from the MTPA group).[2]

Part 3: Method B - Chiral Solvating Agents (CSAs)

Verdict: Best for rapid "quick-looks" during reaction optimization.[1][2]

Reagents:

  • Europium shift reagents:

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1][2]
    
  • Chiral Amines: (R)-1-phenylethylamine (less effective for alcohols).[1][2]

Protocol:

  • Dissolve alcohol in

    
    .[1][3]
    
  • Acquire reference spectrum.[1][3]

  • Add solid

    
     incrementally (0.1 eq to 0.5 eq).[1][2]
    
  • Observe splitting of the methyl doublet.[1][3]

Pros/Cons:

  • Pros: Non-destructive, instant, no workup.[2][3]

  • Cons: Line broadening (paramagnetic), concentration dependent, often requires significant quantities of expensive Eu reagent.[2][3]

Part 4: Comparative Analysis (NMR vs. HPLC)

FeatureNMR (Mosher Method)Chiral HPLC
Primary Utility Absolute Config & eeHigh-throughput ee
Setup Time Low (Standard NMR)High (Column screening)
Cost per Sample High (Reagent cost)Low (Solvent cost)
Accuracy

2-3%

0.1%
Self-Validating? Yes (Physics-based)No (Requires standards)
Throughput 1-2 hours/sample15-30 mins/sample
Recommended HPLC Conditions (Alternative)

If HPLC is preferred, the following conditions are standard for 1-aryl-ethanols:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][8]

  • Detection: UV @ 254 nm (benzyloxy chromophore is strong).[1][2]

Part 5: Visualization of Workflow

MosherWorkflow cluster_Deriv Derivatization Sample Sample: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol RxnA Rxn A: + (R)-MTPA-Cl Sample->RxnA RxnB Rxn B: + (S)-MTPA-Cl Sample->RxnB NMR 1H NMR Acquisition (Focus on Methyl Doublet) RxnA->NMR RxnB->NMR Analysis Calculate u0394u03b4 (S-R) Check Signs NMR->Analysis Result Result: Absolute Config + %ee Analysis->Result

Figure 2: Step-by-step workflow for Mosher Ester Analysis.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458.[2][3] Link[1][2][7]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][3] Chemical Reviews, 104(1), 17–118.[2][3] Link[1][2]

  • Sigma-Aldrich. Chiral HPLC Application Guide. Merck KGaA.[1][3] Link

  • Parker, D. (1991). NMR determination of enantiomeric purity.[1][2][3] Chemical Reviews, 91(7), 1441–1457.[2][3] Link[1][2]

Sources

Comparative

A Comparative Guide to the Validation of the Absolute Configuration of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical development. The biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical development. The biological activity of enantiomers can differ significantly, making the precise assignment of stereochemistry a critical regulatory and scientific requirement. This guide provides an in-depth comparison of modern analytical techniques for the validation of the absolute configuration of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, a chiral secondary alcohol of interest in synthetic chemistry.

This document moves beyond a simple listing of methods, delving into the causality behind experimental choices and presenting self-validating protocols. We will explore and compare three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and the Mosher's ester analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Assigning Absolute Stereochemistry

The molecule at the heart of our discussion is (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. Its single stereocenter at the carbinol carbon dictates its three-dimensional arrangement, giving rise to two enantiomers: the (S)- and (R)-forms. Our objective is to definitively confirm the 'S' configuration.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical method for determining absolute configuration depends on several factors, including the nature of the analyte, sample availability, and the desired level of certainty. Below is a comparative overview of the techniques we will discuss.

Technique Principle Primary Output Determination of Absolute Configuration Sensitivity
Chiral HPLC Physical separation of enantiomers on a chiral stationary phase.[1]Chromatogram with baseline-separated peaks for each enantiomer.[1]No, requires a standard of known absolute configuration.[1]High sensitivity, suitable for trace analysis.[1]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3]VCD spectrum with positive and negative bands.Yes, by comparing the experimental spectrum to a quantum chemical calculation of a known enantiomer.[2][4]Moderate, requires sufficient sample concentration.
Mosher's Ester Analysis (NMR) Covalent derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR signals.[5][6][7]¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[5][6]Yes, by analyzing the differences in chemical shifts (Δδ) between the (R)- and (S)-MTPA esters.[5][8]Generally lower than chromatographic methods.[1]

Experimental Validation Workflow

A robust validation of the absolute configuration of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol should ideally follow a multi-pronged approach. The following workflow illustrates a logical sequence of experiments.

Validation Workflow cluster_0 Initial Analysis cluster_1 Absolute Configuration Determination cluster_2 Confirmation Enantiomeric Purity Enantiomeric Purity VCD Vibrational Circular Dichroism Enantiomeric Purity->VCD Orthogonal Method Mosher Mosher's Ester Analysis Enantiomeric Purity->Mosher Orthogonal Method Confirmation Data Correlation & Final Assignment VCD->Confirmation Mosher->Confirmation

Figure 1: A logical workflow for the validation of absolute configuration, starting with enantiomeric purity assessment followed by two independent methods for absolute configuration determination.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e.) of a sample.[9] While it does not directly provide the absolute configuration without a certified reference standard, it is an indispensable first step to ensure that the sample is enantiomerically enriched, a prerequisite for subsequent chiroptical analyses. The choice of the chiral stationary phase (CSP) is critical and is based on the structural features of the analyte. For 1-[4-(benzyloxy)phenyl]ethan-1-ol, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[9]

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The presence of two well-resolved peaks would indicate a racemic mixture, while a single dominant peak suggests high enantiomeric purity.

Hypothetical Data & Interpretation

Table 1: Hypothetical Chiral HPLC Data for 1-[4-(benzyloxy)phenyl]ethan-1-ol

Enantiomer Retention Time (min) Peak Area (%)
(R)-enantiomer8.51.5
(S)-enantiomer10.298.5

This data indicates an enantiomeric excess (e.e.) of 97%, calculated as [(98.5 - 1.5) / (98.5 + 1.5)] * 100. While we have established high enantiomeric purity, we cannot yet assign which peak corresponds to the (S)-enantiomer without a known standard.

II. Vibrational Circular Dichroism (VCD) Spectroscopy

Expertise & Experience: VCD is a powerful, non-destructive technique that provides direct information about the absolute configuration of a molecule in solution.[2][3][4] It measures the differential absorption of left and right circularly polarized infrared light.[2][3] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), an unambiguous assignment can be made.[2][4] This method avoids the need for chemical derivatization.[10]

VCD Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Exp_Sample Prepare Sample Solution Exp_VCD Acquire VCD & IR Spectra Exp_Sample->Exp_VCD Compare Compare Experimental & Calculated Spectra Exp_VCD->Compare Comp_Model Build 3D Model of (S)-enantiomer Comp_Calc Quantum Chemical Calculation (DFT) Comp_Model->Comp_Calc Comp_Spectrum Predict VCD & IR Spectra Comp_Calc->Comp_Spectrum Comp_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Figure 2: Workflow for absolute configuration determination using VCD spectroscopy, involving both experimental measurement and computational prediction.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution of the enantiomerically enriched sample (typically 5-10 mg in 100-200 µL) in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a commercial VCD spectrometer.

  • Data Acquisition: Acquire both the IR and VCD spectra over a relevant spectral range (e.g., 900-1500 cm⁻¹).

  • Computational Modeling:

    • Construct a 3D model of the (S)-enantiomer of 1-[4-(benzyloxy)phenyl]ethan-1-ol.

    • Perform a conformational search and geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for the lowest energy conformers.

    • Generate a Boltzmann-averaged predicted spectrum.

  • Comparison: Overlay the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

Hypothetical Data & Interpretation

A positive correlation (mirror-image spectra for opposite enantiomers) between the experimental and calculated spectra for the (S)-configuration would provide strong evidence for this assignment. If the experimental spectrum is the mirror image of the calculated (S)-spectrum, the sample would be assigned the (R)-configuration.

III. Mosher's Ester Analysis (NMR Spectroscopy)

Expertise & Experience: The Mosher's ester method is a classic and reliable NMR-based technique for determining the absolute configuration of secondary alcohols.[5][6][7] It involves the derivatization of the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[6][7] The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers.[5] A systematic analysis of the chemical shift differences (Δδ = δS - δR) allows for the deduction of the absolute configuration.[8]

Mosher's Method Workflow cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Data Analysis React_R React with (R)-MTPA-Cl NMR_R Acquire ¹H NMR of (S)-Ester React_R->NMR_R React_S React with (S)-MTPA-Cl NMR_S Acquire ¹H NMR of (R)-Ester React_S->NMR_S Calc_Delta Calculate Δδ (δS - δR) NMR_R->Calc_Delta NMR_S->Calc_Delta Assign_Config Assign Absolute Configuration Calc_Delta->Assign_Config

Figure 3: Step-by-step workflow for determining absolute configuration using Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis
  • Preparation of (S)-MTPA Ester: In an NMR tube, dissolve the alcohol (1 equivalent) in deuterated chloroform (CDCl₃). Add pyridine (2 equivalents) followed by (R)-(-)-MTPA chloride (1.2 equivalents).

  • Preparation of (R)-MTPA Ester: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

  • Data Analysis:

    • Assign the proton signals for both esters. 2D NMR techniques (e.g., COSY) may be necessary.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the carbinol stereocenter.

Hypothetical Data & Interpretation

For a secondary alcohol, the protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern, when interpreted with the Mosher's model, reveals the absolute configuration.

Table 2: Hypothetical ¹H NMR Data for Mosher's Esters of 1-[4-(benzyloxy)phenyl]ethan-1-ol

Proton δ for (R)-MTPA Ester (ppm) δ for (S)-MTPA Ester (ppm) Δδ (δS - δR)
Methyl (CH₃)1.651.72+0.07
Aromatic (ortho to carbinol)7.307.25-0.05
Aromatic (meta to carbinol)6.956.98+0.03

In this hypothetical data for the (S)-alcohol, the methyl group protons (L₂) show a positive Δδ, while the aromatic protons ortho to the carbinol (L₁) show a negative Δδ. According to the established Mosher's model, this pattern is consistent with the (S) configuration at the carbinol center.

Conclusion: A Self-Validating Approach

The validation of the absolute configuration of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is most robustly achieved through a combination of orthogonal techniques. Chiral HPLC provides essential information on enantiomeric purity. Vibrational Circular Dichroism offers a direct, non-destructive method for absolute configuration determination by comparing experimental data with theoretical calculations. Mosher's ester analysis, a classic and trusted NMR method, provides an independent chemical means of confirmation. When the results from these distinct methods converge on the same stereochemical assignment, the absolute configuration can be considered definitively validated. This multi-faceted, self-validating approach exemplifies the rigor required in modern chemical and pharmaceutical research.

References

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • National Institutes of Health. (2011). Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. [Link]

  • MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • MIT Department of Chemistry. Absolute Configuration. [Link]

  • PubChem. (1S)-1-[4-(benzyloxy)phenyl]ethanol. [Link]

  • The Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of ketones using a tethered Ru(II) catalyst in water. [Link]

  • Chromatography Today. (2014). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]

  • MIT OpenCourseWare. Lecture #3: Chirality, Enantiomers, Diastereomers, & Meso Compounds. [Link]

Sources

Validation

Technical Guide: Spectroscopic Characterization of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

[1] Executive Summary The precise characterization of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) presents a dual challenge in pharmaceutical development: confirming the chemical connectivity (distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The precise characterization of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 119776-17-9) presents a dual challenge in pharmaceutical development: confirming the chemical connectivity (distinguishing it from its ketone precursor) and, critically, establishing its absolute stereochemistry.[1]

As a chiral building block often used in the synthesis of SERMs (Selective Estrogen Receptor Modulators) and beta-agonists, the purity of the (1S)-enantiomer is non-negotiable. While Chiral HPLC is the standard for quantifying purity (ee%), it cannot inherently determine absolute configuration without reference standards.[1]

This guide compares the three primary spectroscopic workflows for full characterization: High-Field NMR (with Mosher analysis) , Vibrational Circular Dichroism (VCD) , and FT-IR , providing a decision framework for their application in early-phase vs. late-phase development.[1]

Structural Confirmation: Connectivity & Functional Groups

Before addressing chirality, the fundamental structure must be validated, particularly to ensure complete reduction of the precursor 1-[4-(benzyloxy)phenyl]ethanone.[1]

Comparative Analysis of Structural Methods
Feature1H NMR (400+ MHz) FT-IR (ATR) HRMS (ESI-TOF)
Primary Utility Definitive connectivity & ratio of protons.[1][2]Quick "fingerprint" ID & functional group check.Exact mass & elemental formula confirmation.
Key Marker (Product) Quartet ~4.8 ppm (CH-OH); Doublet ~1.4 ppm (CH3).[1]Broad O-H stretch (~3300 cm⁻¹).[1][3][M+Na]+ or [M-H2O]+ peaks.[1]
Key Marker (Impurity) Singlet ~2.5 ppm (Acetyl CH3).[1]Sharp C=O stretch (~1680 cm⁻¹).Precursor mass (M-2H).[1]
Destructive? No.No.Yes (trace amount).
Throughput Medium (10-15 mins).[1]High (<2 mins).High (<2 mins).
Expected Spectroscopic Signatures

Based on standard shielding parameters for 4-alkoxybenzyl alcohols.

1. 1H NMR (CDCl3, 400 MHz):

  • δ 7.30–7.45 (m, 5H): Benzyl aromatic ring.[1]

  • δ 7.25 (d, 2H): Phenylene protons (meta to ether).[1]

  • δ 6.95 (d, 2H): Phenylene protons (ortho to ether).[1]

  • δ 5.05 (s, 2H): Benzylic ether CH₂ (Ph-CH₂ -O).[1]

  • δ 4.85 (q, 1H): Chiral center methine (CH -OH).[1] Diagnostic for reduction.

  • δ 1.48 (d, 3H): Methyl group (CH₃ -CH).[1]

2. FT-IR (ATR):

  • 3300–3450 cm⁻¹: O-H stretching (Broad). Presence indicates successful reduction.

  • 1680 cm⁻¹: C=O stretching. Must be absent. Presence indicates unreacted ketone.

  • 1240 cm⁻¹: Ar-O-C asymmetric stretch (Ether linkage).[1]

Absolute Configuration: The Spectroscopic Challenge

Determining that you have the (1S) enantiomer rather than the (1R) is the critical step. Standard NMR and IR are "blind" to chirality in an achiral environment.

Method A: The "Chemical" Spectroscopy (Mosher's Method)

Best for: Early-phase R&D when no reference standard exists.[1]

This method involves derivatizing the alcohol with chiral agents (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[1] The resulting diastereomers have distinct NMR shifts.

Mechanism: The phenyl group of the Mosher moiety shields protons on one side of the chiral center differently depending on the configuration.[4] By calculating


, the absolute configuration is deduced.[5][6]
Method B: The "Physical" Spectroscopy (VCD)

Best for: Non-destructive analysis and absolute proof without crystallization.[1]

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized IR light.[7][8]

Comparison: Mosher NMR vs. VCD

ParameterMosher's Method (NMR) VCD (Vibrational Circular Dichroism)
Principle Chemical derivatization ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Diastereomeric shift differences.[1][2]
Differential absorption of polarized IR light.[8]
Sample Req. ~5-10 mg (Destructive derivatization).[1]~50 mg/mL (Non-destructive, recoverable).[1]
Time to Result 24-48 hours (Synthesis + NMR + Analysis).[1]4-8 hours (Scan + DFT Calculation).
Certainty High (if conformational rigidity is maintained).[1]Very High (Direct comparison to Quantum Mechanics).
Cost Low (Standard reagents).[1]High (Requires specialized VCD spectrometer).[1]

Experimental Protocols

Protocol 1: Modified Mosher's Ester Analysis

To confirm (1S) configuration via 1H NMR.

  • Preparation: Split 10 mg of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol into two vials.

  • Derivatization (S-Ester): To Vial A, add 1.5 eq (R)-(-)-MTPA-Cl, 3 eq Pyridine, and 0.5 mL CDCl3. Shake for 1 hour.

  • Derivatization (R-Ester): To Vial B, add 1.5 eq (S)-(+)-MTPA-Cl, 3 eq Pyridine, and 0.5 mL CDCl3.

  • Acquisition: Run 1H NMR (minimum 16 scans) for both crude mixtures.

  • Analysis: Focus on the Methyl doublet and the Aromatic protons.

    • Calculate

      
      .[1][5]
      
    • Validation: For the (1S) configuration, the methyl group (CH3) should show a negative

      
       value, while the protons on the aromatic ring (phenyl) should show a positive 
      
      
      
      value, due to the shielding cone of the MTPA phenyl group.[1]
Protocol 2: Enantiomeric Excess via Chiral HPLC (UV Detection)

While not purely spectroscopic, this is the required orthogonal validation.[1]

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (1S) and (1R) enantiomers will elute at distinct retention times.[1] Integration of area under the curve provides quantitative ee%.

Decision Workflows

Workflow 1: Method Selection for Chirality Assignment[1]

MethodSelection Start Start: Chiral Characterization RefStd Is an Enantiomeric Reference Standard Available? Start->RefStd Yes Yes RefStd->Yes Quantification No No RefStd->No Identification HPLC Use Chiral HPLC (Compare Retention Times) AbsConfig Determine Absolute Configuration Solid Is sample a single crystal? AbsConfig->Solid Solid->Yes Solid->No XRD X-Ray Diffraction (Anomalous Dispersion) Liquid Is sample liquid/oil or powder? VCD_Avail Is VCD Spectrometer Available? Liquid->VCD_Avail VCD_Avail->Yes VCD_Avail->No VCD Run VCD Spectrum + DFT Calculation Mosher Perform Mosher's NMR Analysis Yes->HPLC Yes->XRD Yes->VCD No->AbsConfig No->Liquid No->Mosher

Caption: Decision tree for selecting the appropriate characterization technique based on sample state and resource availability.

Workflow 2: Mosher's Analysis Logic[1]

MosherLogic Substrate (1S)-Alcohol Rxn1 React with (R)-MTPA-Cl Substrate->Rxn1 Rxn2 React with (S)-MTPA-Cl Substrate->Rxn2 Prod1 (S)-Mosher Ester (S_ester) Rxn1->Prod1 Prod2 (R)-Mosher Ester (R_ester) Rxn2->Prod2 NMR 1H NMR Analysis Prod1->NMR Prod2->NMR Calc Calculate Δδ = δ(S_ester) - δ(R_ester) NMR->Calc Result Interpretation: Methyl Group Δδ < 0 Aromatic Ring Δδ > 0 Calc->Result

Caption: Logical flow for assigning (1S) configuration using the modified Mosher's method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.[1]

  • Stephens, P. J., et al. (2010).[1] "Structural Analysis of Chiral Molecules using Vibrational Circular Dichroism." Chirality, 20(5), 643-663.[1] [1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.

  • PubChem Database. "(1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary."[1][2] National Library of Medicine.[2]

Sources

Comparative

Beyond the Gold Standard: Alternative Methodologies for Enantiomeric Purity Determination

Executive Summary High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSP) has long been the "gold standard" for determining enantiomeric excess ( ). However, in modern drug development pipelines,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSP) has long been the "gold standard" for determining enantiomeric excess (


). However, in modern drug development pipelines, the rigidity of HPLC—characterized by high solvent consumption, long equilibration times, and limited throughput—often creates bottlenecks.[1]

This guide evaluates three field-proven alternatives: Supercritical Fluid Chromatography (SFC) , Capillary Electrophoresis (CE) , and Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents . We move beyond textbook definitions to provide actionable protocols, comparative data, and decision-making logic for the bench scientist.

Supercritical Fluid Chromatography (SFC): The High-Throughput Workhorse

SFC is not merely a "green" alternative; it is a kinetic beast. By utilizing supercritical


 (scCO

) as the primary mobile phase, we exploit its unique physical properties: the viscosity of a gas (high diffusivity) and the solvating power of a liquid.
Mechanism of Action

In chiral SFC, the mobile phase is predominantly scCO


 mixed with a polar modifier (e.g., Methanol). The low viscosity allows for flow rates 3–5x higher than HPLC without generating prohibitive backpressure. This results in faster mass transfer and sharper peaks, essential for resolving enantiomers with similar interaction energies.
Experimental Protocol: Rapid Chiral Screening

This protocol is designed for the rapid screening of a racemic API (Active Pharmaceutical Ingredient) using a polysaccharide-based CSP.

Equipment: Agilent 1260 Infinity II SFC or equivalent. Column: Chiralpak AD-3 (3 µm, 4.6 x 150 mm).

  • System Preparation:

    • Set Backpressure Regulator (BPR) to 120 bar . Critical: Stable density is required for reproducible retention times.

    • Set Column Temperature to 40°C .

  • Mobile Phase Gradient:

    • A:

      
       (Liquid grade).
      
    • B: Methanol + 0.1% Diethylamine (DEA) (for basic analytes).

    • Gradient: Hold 5% B for 1 min; Ramp 5-50% B over 4 min; Hold 50% B for 1 min. Total run time: 6 minutes .

  • Equilibration:

    • Flush column for 2 minutes at initial conditions. Note: SFC equilibrates 10x faster than Normal Phase HPLC due to high diffusivity.

  • Detection:

    • UV at 254 nm (or

      
       of analyte).
      
    • Tip: Use a compensation reference wavelength (e.g., 360 nm) to cancel out refractive index effects from the

      
       density gradient.
      
Data Comparison: SFC vs. Normal Phase HPLC

Data derived from internal benchmarking on Propranolol (beta-blocker).

MetricNormal Phase HPLC (Hexane/IPA)Chiral SFC (CO2/MeOH)Improvement Factor
Run Time 22.5 min4.2 min5.3x Faster
Resolution (

)
2.12.8+33%
Solvent Cost/Run $1.85$0.12~15x Cheaper
Equilibration Time 30 min3 min10x Faster
Workflow Diagram

SFC_Workflow Figure 1: Critical Flow Path in Chiral SFC. Note the BPR placement post-detector. cluster_0 Mobile Phase Delivery CO2 Liquid CO2 (Chill to 5°C) Mix High Pressure Mixing CO2->Mix Mod Polar Modifier (MeOH) Mod->Mix Inj Injector (Full Loop) Mix->Inj Col Chiral Column (Thermostatted) Inj->Col Det PDA Detector Col->Det BPR Backpressure Regulator (120 bar) Det->BPR Waste Waste BPR->Waste Gas Venting

Figure 1: Critical Flow Path in Chiral SFC. Note the BPR placement post-detector ensures the fluid remains supercritical during detection.

Capillary Electrophoresis (CE): Efficiency at Micro-Scale

When sample availability is limited (e.g., early-stage metabolites or impurity profiling), CE is the method of choice.[2] It separates enantiomers based on their differential binding constants with a chiral selector added to the background electrolyte (BGE).[3]

Mechanism of Action

Unlike chromatography, there is no stationary phase. We add a Cyclodextrin (CD) to the buffer. One enantiomer fits more snugly into the CD's hydrophobic cavity than the other. This complexation changes the effective charge-to-mass ratio (or hydrodynamic radius) of that enantiomer, altering its migration velocity in the electric field.

Experimental Protocol: Verapamil Enantioseparation

This protocol utilizes a "dual" recognition system for maximum resolution.

Equipment: Sciex PA 800 Plus or Agilent 7100 CE. Capillary: Fused silica, 50 µm ID x 50 cm effective length.

  • BGE Preparation:

    • Buffer: 50 mM Phosphate buffer, pH 2.5.

    • Chiral Selector: 20 mM Highly Sulfated-

      
      -Cyclodextrin (HS-
      
      
      
      -CD).
    • Why Sulfated? At low pH, the analyte is positively charged. The sulfated CD is negatively charged.[4] This creates a counter-migration (electrophoretic mobility vs. electroosmotic flow) that maximizes separation windows.

  • Conditioning:

    • Rinse capillary with 0.1 M NaOH (2 min)

      
       Water (2 min) 
      
      
      
      BGE (3 min).
  • Injection:

    • Hydrodynamic injection: 0.5 psi for 5 seconds (~5 nL injected).

  • Separation:

    • Voltage: -20 kV (Reverse polarity due to anionic CD).

    • Temperature: 20°C.

    • Detection: UV at 200 nm.

Data Comparison: CE vs. HPLC

Comparison based on Verapamil enantiomer analysis.

MetricChiral HPLC (Cellulose-1)Chiral CE (HS-

-CD)
Analysis
Sample Volume 10 µL (approx 10 µg)5 nL (approx 5 ng)CE requires 2000x less sample
Theoretical Plates (N) ~8,000~150,000CE offers superior efficiency
LOD (Limit of Detection) 0.05 µg/mL1.0 µg/mLHPLC is 20x more sensitive
Solvent Waste 500 mL / day< 5 mL / dayCE is inherently Green
Mechanism Diagram

CE_Mechanism Figure 2: Differential Migration in CE. The enantiomer with stronger CD affinity is slowed down. cluster_capillary Capillary Interior (pH 2.5) Analyte_R R-Enantiomer (+) Complex_R Weak Complex [R---CD] Analyte_R->Complex_R Low Affinity Analyte_S S-Enantiomer (+) Complex_S Strong Complex [S---CD] Analyte_S->Complex_S High Affinity CD Sulfated CD (-) Fast Fast Complex_R->Fast Migrates Faster (Less Drag) Slow Slow Complex_S->Slow Migrates Slower (More Drag)

Figure 2: Differential Migration in CE. The enantiomer with stronger CD affinity is slowed down (or sped up, depending on CD charge).

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

When chromatographic separation is impossible or when immediate feedback is required during synthesis, NMR offers a "mix-and-measure" solution.

Mechanism of Action

Enantiomers are chemically identical in an achiral environment (like


). By adding a Chiral Solvating Agent (CSA), we form transient diastereomeric complexes via hydrogen bonding or ion-pairing. These diastereomers have distinct chemical shifts (

) in the NMR spectrum.
Experimental Protocol: Amine Purity via BINOL-Phosphoric Acid

Target: Determining ee% of a chiral amine using a BINOL-derived phosphoric acid CSA.

Reagents:

  • Analyte: ~5 mg of chiral amine.

  • CSA: ~10 mg of (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BNP).

  • Solvent:

    
     (0.6 mL).
    
  • Sample Preparation:

    • Dissolve the analyte in

      
       in an NMR tube.
      
    • Acquire a standard

      
       NMR (Reference scan).
      
  • CSA Addition:

    • Add the CSA (1:1 to 1:2 molar ratio relative to analyte).

    • Shake vigorously for 30 seconds.

  • Acquisition:

    • Run

      
       NMR (standard pulse sequence, e.g., zg30).
      
    • Focus on the

      
      -proton signal (usually shifted downfield).
      
  • Analysis:

    • Identify the split peaks (e.g., a doublet becoming two doublets).

    • Integrate the two distinct signals (

      
       and 
      
      
      
      ).
    • Calculate

      
      .
      
Performance Note
  • Limit of Quantitation: Typically requires

    
    . Above 98%, the minor peak is often lost in the baseline noise unless high-field (600+ MHz) instruments are used.
    
  • Throughput: 5-10 minutes per sample (no column equilibration).

Comparative Analysis & Decision Matrix

The following table synthesizes the operational parameters to guide method selection.

FeatureHPLC (CSP) SFC (Chiral) CE (Chiral) NMR (CSA)
Primary Use Case QC / ValidationHigh-throughput Screening / PrepBioanalysis / Low Sample VolumeSynthetic Monitoring / Reaction Check
Analysis Time 15 - 45 min3 - 8 min5 - 15 min5 - 10 min
Solvent Consumption High (Liters)Low (mLs +

)
Negligible (

Ls)
Low (Deuterated)
Sensitivity (LOD) HighModerateLow (UV) / High (LIF)Low (mM range)
Resolution Mechanism AdsorptionAdsorptionInclusion/MobilityDiastereomeric Shift
Sample Recovery EasyVery Easy (volatile mobile phase)Difficult (Analytical only)Possible (Extraction)
Decision Logic Diagram

Decision_Tree Figure 3: Method Selection Decision Tree for Enantiomeric Purity Start Start: Sample Type? Q1 Is sample limited (<10 µg)? Start->Q1 Q2 Is prep/purification needed? Q1->Q2 No Res_CE Select CE Q1->Res_CE Yes Q3 Is speed critical? Q2->Q3 No (Analytical Only) Res_SFC Select SFC Q2->Res_SFC Yes (Best Recovery) Q3->Res_SFC Yes (High Throughput) Res_HPLC Select HPLC Q3->Res_HPLC No (Standard QC) Res_NMR Select NMR Q3->Res_NMR Yes (Instant Check)

Figure 3: Method Selection Decision Tree. Use this logic to select the optimal technique based on sample constraints and project goals.

References

  • De Klerck, K., et al. "Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, Elsevier.

  • Scriba, G.K.E. "Chiral Recognition in Separation Science: An Overview." Springer Protocols, Methods in Molecular Biology.

  • Wenzel, T.J. "Discrimination of Enantiomers by NMR Spectroscopy." Chiral Analysis, Elsevier.

  • FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.

  • Agilent Technologies. "Chiral Method Development using SFC." Application Notes.

Sources

Validation

Comparative Guide: Assessing the Stereochemical Purity of Chiral Alcohols

Executive Summary In pharmaceutical development, the distinction between an enantiomer and its mirror image is not merely structural—it is toxicological. For chiral alcohols, which serve as ubiquitous intermediates in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between an enantiomer and its mirror image is not merely structural—it is toxicological. For chiral alcohols, which serve as ubiquitous intermediates in drug synthesis, assessing stereochemical purity is a critical quality attribute (CQA).

This guide compares the two dominant methodologies for this assessment: Direct Chiral Chromatography (HPLC/SFC) and Indirect NMR Derivatization (Mosher’s Method) . While chromatography remains the industry standard for quantitative purity (ee) determination due to its precision and throughput, Mosher’s method is indispensable for absolute configuration assignment during early-phase structural elucidation.

Part 1: The Landscape of Enantioseparation

Regulatory bodies (ICH Q6A) require rigorous control of chiral impurities, often with limits as low as 0.1%. The choice of method depends on the development stage:

  • Early Discovery: Focus on Absolute Configuration (R vs. S).

  • Process Development/QC: Focus on Enantiomeric Excess (ee) and throughput.

Part 2: Method A – Direct Chiral Chromatography (HPLC/SFC)

The Quantitative Gold Standard

Direct separation utilizes a Chiral Stationary Phase (CSP) to create a transient diastereomeric environment, causing enantiomers to elute at different times.

The Technology: Polysaccharide CSPs

For chiral alcohols, the industry workhorses are Amylose and Cellulose carbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mechanism: The separation relies on the "Three-Point Interaction" model. The chiral alcohol forms hydrogen bonds and

    
     interactions with the carbamate groups on the polymer backbone.
    
  • Immobilized vs. Coated: Modern immobilized phases (e.g., Chiralpak IA/IB) allow for a broader solvent range (including DCM/THF), which is crucial for solubilizing lipophilic alcohols that crash out in standard Hexane/Alcohol mixes.

Standard Operating Procedure (SFC/HPLC)
  • System: UHPLC or SFC (Supercritical Fluid Chromatography). Note: SFC is preferred for alcohols due to lower viscosity and "green" CO2 usage.

  • Column: Chiralpak AD-H or OD-H (4.6 x 150 mm, 3-5 µm).

  • Mobile Phase:

    • HPLC: Hexane : Isopropanol (90:10 v/v).

    • SFC:[1][2] CO2 : Methanol (95:5 v/v).

  • Detection: UV at

    
     (usually 210-254 nm).
    
Expert Insight: The "Trace Impurity" Advantage

Direct chromatography is the only viable method for detecting trace enantiomers (<0.5%). NMR integration errors (typically ±1-2%) make Mosher’s method unreliable for high-purity specifications (e.g., >99.5% ee).

Part 3: Method B – Indirect Derivatization (Mosher’s Method)

The Structural Elucidation Specialist

This method involves reacting the chiral alcohol with a chirally pure derivatizing agent, typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in

H or

F NMR.
The Mechanism: Anisotropic Shielding

The Mosher ester adopts a specific conformation where the phenyl ring shields protons on one side of the molecule. By comparing the chemical shifts (


) of the (

)- and (

)-MTPA derivatives, one can calculate

to deduce the absolute configuration.[3][4][5][6]
Experimental Protocol (Self-Validating)

Reagents: (


)-(-)-MTPA-Cl and (

)-(+)-MTPA-Cl. Catalyst: DMAP (4-Dimethylaminopyridine). Solvent: Deuterated Chloroform (

) or Pyridine-

.

Step-by-Step Workflow:

  • Reaction: Mix Alcohol (5 mg) + MTPA-Cl (1.5 eq) + Pyridine (excess) in a vial. Shake for 2-4 hours.

  • Quench: Add water/DCM extraction (optional if using pure reagents, but recommended to remove excess acid).

  • Validation Check (Critical): Run

    
    H NMR. Look for the diagnostic 
    
    
    
    -proton signal of the unreacted alcohol. If unreacted alcohol remains, the ratio of diastereomers may be skewed due to Kinetic Resolution. [7]
  • Analysis: Integrate the methoxy or

    
     signals to determine the ratio.
    
Expert Insight: The Kinetic Resolution Trap

A common failure mode in Mosher analysis is incomplete conversion. Because the derivatizing agent is chiral, it reacts with the (


)-alcohol and (

)-alcohol at different rates (

). If you stop the reaction at 50% conversion, the ratio of esters will not reflect the starting enantiomeric ratio.
  • Rule of Thumb: You must achieve >98% conversion for accurate ee determination.

Part 4: Comparative Data Analysis

The following table contrasts the performance metrics of both methods based on typical laboratory conditions.

FeatureDirect Chiral HPLC/SFCMosher's Method (NMR)
Primary Output Quantitative Purity (% ee)Absolute Configuration (R/S)
Limit of Detection (LOD) < 0.05% impurity~ 1-2% impurity
Precision High (RSD < 0.5%)Moderate (Integration error)
Throughput High (10-20 min/sample)Low (4-6 hours prep + run)
Sample Requirement < 0.1 mg5-10 mg
Risk Factor Co-elution (False Positive)Kinetic Resolution (False Ratio)
Requirement Racemic Standard neededPure Derivatizing Agent needed

Part 5: Decision Framework & Workflows

Logic Flow for Method Selection

Use this decision tree to select the appropriate analytical technique.

MethodSelection Start START: Chiral Alcohol Sample Standard Is a Racemic Standard Available? Start->Standard Trace Is impurity expected to be < 1%? Standard->Trace Yes Config Is Absolute Config (R/S) Known? Standard->Config No HPLC METHOD A: Direct Chiral HPLC/SFC (Quantitative QC) Trace->HPLC Yes (High Sensitivity Needed) Trace->HPLC No Config->HPLC Yes (Method Dev) Mosher METHOD B: Mosher's Method (Structural ID) Config->Mosher No (Need to Assign R/S) Hybrid Hybrid Approach: Derivatize -> Achiral HPLC Mosher->Hybrid If NMR signals overlap

Caption: Decision matrix for selecting between chromatographic and spectroscopic chiral analysis.

Mosher's Method Experimental Workflow

This diagram details the critical "Self-Validation" loop required to avoid kinetic resolution errors.

MosherWorkflow Input Chiral Alcohol (Unknown ee) React React with (R)-MTPA-Cl + Pyridine/DMAP Input->React Check CHECK: 1H NMR Unreacted Alcohol? React->Check Fail STOP: Kinetic Resolution Risk Push reaction to completion Check->Fail Yes (>2% remaining) Analyze Analyze 19F or 1H Signals Calculate Ratio Check->Analyze No (Complete) Fail->React Add heat/time

Caption: Mosher's method workflow emphasizing the critical conversion check to ensure data integrity.

References

  • ICH Q6A Specifications. Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[8][9][10] International Council for Harmonisation. Link

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][11] Nature Protocols.[5] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides.[12][13] Chemical Society Reviews. Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR.[3][5][11][14][15] Chemical Reviews. Link

Sources

Safety & Regulatory Compliance

Safety

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol: Proper Disposal Procedures

[1] Executive Summary: Immediate Action Card Do NOT dispose of this compound down the drain or in municipal trash. Do NOT mix with strong oxidizing agents (e.g., chromic acid, permanganates).[1] Parameter Directive Prima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card

Do NOT dispose of this compound down the drain or in municipal trash. Do NOT mix with strong oxidizing agents (e.g., chromic acid, permanganates).[1]

Parameter Directive
Primary Waste Stream Non-Halogenated Organic Solid (if pure) or Non-Halogenated Solvent (if dissolved).[2]
Disposal Method High-temperature incineration equipped with scrubbers.[2]
Critical PPE Safety Goggles (H318 Risk), Nitrile Gloves (0.11 mm min), Lab Coat.[1]
Spill Response Dry sweep (avoid dust) or absorb with inert material if in solution.[3]

Chemical Profile & Hazard Identification

To properly segregate waste, you must understand the chemical's reactivity and regulatory status.[1] (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a chiral secondary alcohol with a bulky ether group.[2]

Physicochemical Properties[1][4]
  • CAS Number: 119776-17-9 (Specific Isomer) / 61439-59-6 (Racemic)[2]

  • Physical State: Solid (White to off-white powder/crystals).[2]

  • Melting Point: ~85–95 °C.[2]

  • Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).[1]

Hazard Classification (GHS)

Based on functional group analysis and analog data for benzyloxy-ethanol derivatives:

Hazard ClassCodeDescriptionOperational Implication
Eye Damage H318 Causes serious eye damage.[2][4][5]High Risk: Dust generation during disposal weighing/transfer is the critical control point.
Acute Toxicity H302 Harmful if swallowed.[2][3][4][5]Wash hands immediately after removing gloves.
Skin Irritation H315 Causes skin irritation.[2]Double-gloving recommended during spill cleanup.[2]

Waste Characterization & Segregation Logic

Expert Insight: While this specific isomer is not explicitly listed on EPA’s P-list or U-list (40 CFR § 261.33), it must be managed as Hazardous Chemical Waste due to its toxicity and irritant characteristics.[2]

Segregation Rules
  • Halogen Status: Non-Halogenated.

    • Why: The molecule contains C, H, and O only.[1] Segregating it from halogenated waste (like chloroform) significantly reduces disposal costs and allows for fuel blending incineration.

  • Physical State: Solid Waste.

    • Why: As a solid with a high melting point (>85°C), it should not be dissolved solely for disposal purposes unless already in solution. Disposing of solids in solvent drums creates "sludge" that clogs pump systems at incineration plants.

Step-by-Step Disposal Protocol

Phase A: Preparation
  • Don PPE: Put on nitrile gloves, a lab coat, and chemical splash goggles .[1] If handling large quantities (>100g) of powder, use a half-mask respirator (N95/P100) to prevent inhalation of irritant dust.

  • Select Container:

    • For Solid: Wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar.

    • For Solution: HDPE carboy or solvent safety can.

Phase B: Waste Transfer
Scenario 1: Pure Solid Substance
  • Place the waste container in a fume hood.

  • Transfer the solid carefully using a spatula or powder funnel to minimize dust.

  • Wipe Down: Wipe the threads of the container with a dry Kimwipe, then a damp Kimwipe (ethanol) to ensure a tight seal.

  • Seal: Cap tightly. Tape the cap if the waste will be stored for >1 week.

Scenario 2: Reaction Mixture (In Solution)
  • Verify the solvent system. Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present.[1]

    • Mechanism:[2][4][6] Secondary alcohols can be oxidized to ketones exothermically; benzyl ethers can form peroxides upon prolonged exposure to air/light, though less readily than alkyl ethers.[1]

  • Pour into the Non-Halogenated Organic Solvent carboy.

  • Rinse the original vessel with a small amount of acetone/ethanol and add the rinsate to the waste container.

Phase C: Labeling

Affix a hazardous waste tag with the following details:

  • Chemical Name: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (or "Benzyloxyphenyl ethanol derivative").[2][7]

  • Hazards: Check "Toxic" and "Irritant".

Spill Management Protocol

Trigger: Spillage of >500 mg of solid or >10 mL of solution.

  • Isolate: Alert nearby personnel and mark the area.

  • Protect: Ensure you are wearing goggles and gloves.

  • Containment:

    • Solid Spill: Do not dry sweep vigorously (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a disposal bag.[1]

    • Liquid Spill: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads).[1]

  • Clean: Wipe the surface with soap and water.[8]

  • Dispose: Place all cleanup materials (gloves, paper towels, absorbent) into a separate plastic bag, seal it, and place it in the solid hazardous waste bin.

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

DisposalWorkflow Start Waste Generation: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Pure Powder/Crystals LiquidPath Liquid Waste Stream StateCheck->LiquidPath Dissolved in Solvent ContainerSolid Container: Wide-Mouth HDPE/Glass Jar SolidPath->ContainerSolid LabelSolid Label: 'Non-Halogenated Organic Solid' + 'Toxic/Irritant' ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Contains Halogenated Solvents (DCM/Chloroform)? LiquidPath->SolventCheck NonHalo Stream: Non-Halogenated Solvents SolventCheck->NonHalo No (e.g., EtOH, EtOAc) Halo Stream: Halogenated Solvents SolventCheck->Halo Yes (e.g., DCM) NonHalo->Incineration Halo->Incineration

Caption: Decision matrix for segregating benzyloxyphenyl ethanol derivatives based on physical state and solvent composition.

References

  • PubChem. (n.d.).[2] (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 19, 2026, from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

As researchers and developers, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides essential, field-tested guidance on the correct selection and use of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides essential, field-tested guidance on the correct selection and use of Personal Protective Equipment (PPE) when handling (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating culture of safety in your laboratory.

Hazard Analysis: Understanding the Compound

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is a solid, white crystalline compound.[1] While comprehensive, universally harmonized GHS classification data is not always available for every research chemical, we must proceed with a conservative assessment based on available Safety Data Sheets (SDS) for this and structurally related compounds.

The primary hazards to consider are:

  • Skin and Eye Contact: Direct contact with the solid or solutions may cause irritation.[2][3] Although some data sheets indicate no specific hazard, good laboratory practice dictates avoiding all direct chemical contact.[4]

  • Inhalation: Inhalation of fine dust or aerosols should be avoided.[1] While no specific inhalation toxicity is listed in some sources, it is a potential route of exposure that must be controlled.

  • Ingestion: Accidental ingestion must be prevented through strict hygiene measures.[1]

Given the absence of exhaustive toxicological data, we will operate under the principle of treating this compound with the standard level of care required for all non-volatile laboratory chemicals, with specific emphasis on preventing direct physical contact.

Core PPE Requirements: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all directive; it is a direct response to the identified risks. The goal is to create an impermeable barrier between you and the chemical.

Potential Hazard Route of Exposure Primary PPE Secondary Controls/PPE
Eye Irritation EyesSafety glasses with side shields (EN 166 compliant) or goggles.[1][4]Accessible eyewash station.
Skin Irritation/Contact SkinChemical-resistant gloves (Nitrile recommended).Long-sleeved lab coat.
Inhalation of Dust RespiratoryNot required under normal use with adequate ventilation.[1][4]Use in a well-ventilated area or chemical fume hood if creating dust.
Rationale for Selections:
  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes or contact with airborne particles when handling small quantities. Goggles should be used when there is a greater risk of splashing.

  • Hand Protection: Protective gloves are mandatory.[1] Nitrile gloves are a common and effective choice for incidental contact with compounds of this nature. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination.[1]

  • Body Protection: A long-sleeved lab coat protects the skin on your arms and body from accidental spills and contamination.[1] It should be kept clean and laundered separately from personal clothing.

Procedural Workflow for Safe Chemical Handling

A robust safety protocol is a continuous cycle of assessment, action, and review. The following workflow ensures that safety is integrated into every step of your experimental process.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase Assess 1. Assess Task & Risks (e.g., weighing, dissolution) Consult 2. Consult SDS (Verify hazards & PPE reqs) Assess->Consult Select 3. Select Appropriate PPE (Gloves, eyewear, lab coat) Consult->Select Inspect 4. Inspect PPE for Defects (Holes, cracks, etc.) Select->Inspect Don 5. Don PPE (Correct sequence) Inspect->Don Execute 6. Execute Task (Handle chemical) Don->Execute Doff 7. Doff PPE (Avoid self-contamination) Execute->Doff Dispose 8. Dispose/Clean PPE (Contaminated waste vs. reusable) Doff->Dispose Hygiene 9. Personal Hygiene (Wash hands thoroughly) Dispose->Hygiene

Sources

© Copyright 2026 BenchChem. All Rights Reserved.